molecular formula C5H7NO2 B1418426 (2-Methyloxazol-5-yl)methanol CAS No. 1065073-48-4

(2-Methyloxazol-5-yl)methanol

Cat. No.: B1418426
CAS No.: 1065073-48-4
M. Wt: 113.11 g/mol
InChI Key: RLZPINFKUMSNAK-UHFFFAOYSA-N
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Description

(2-Methyloxazol-5-yl)methanol is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-1,3-oxazol-5-yl)methanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7NO2/c1-4-6-2-5(3-7)8-4/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZPINFKUMSNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311199
Record name 2-Methyl-5-oxazolemethanol
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Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065073-48-4
Record name 2-Methyl-5-oxazolemethanol
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Record name 2-Methyl-5-oxazolemethanol
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Record name (2-methyl-1,3-oxazol-5-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (2-Methyloxazol-5-yl)methanol (CAS: 1065073-48-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(2-Methyloxazol-5-yl)methanol, a key heterocyclic building block, holds significant potential in the landscape of modern medicinal chemistry. Its unique structural motif, featuring a 2,5-disubstituted oxazole ring with reactive methyl and hydroxymethyl functionalities, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in drug discovery, empowering researchers to harness its full potential in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

This compound is a liquid at room temperature with the molecular formula C₅H₇NO₂ and a molecular weight of 113.12 g/mol .[1] Its structure is characterized by a five-membered oxazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position.

PropertyValueReference(s)
CAS Number 1065073-48-4[1]
Molecular Formula C₅H₇NO₂[1]
Molecular Weight 113.12 g/mol [1]
Physical State Liquid[1]
Purity Typically ≥97%[1]

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of 2,5-disubstituted oxazoles is a well-established field in organic chemistry. While a specific, publicly available, detailed experimental protocol for the direct synthesis of this compound is not readily found in the literature, a plausible and efficient route can be designed based on the renowned Van Leusen oxazole synthesis.[2][3][4][5] This powerful reaction allows for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

Proposed Synthetic Pathway:

A logical approach involves the reaction of a protected hydroxyacetaldehyde derivative with TosMIC, followed by deprotection.

G Figure 2. Proposed Synthesis of this compound cluster_0 Protected\nHydroxyacetaldehyde Protected Hydroxyacetaldehyde Intermediate\nOxazoline Intermediate Oxazoline Protected\nHydroxyacetaldehyde->Intermediate\nOxazoline  TosMIC, Base (e.g., K2CO3)  Methanol, Reflux   This compound This compound Intermediate\nOxazoline->this compound  Deprotection (e.g., Acidic hydrolysis)  

Caption: A plausible synthetic route to this compound.

Detailed Hypothetical Protocol (Based on the Van Leusen Reaction):

This protocol is a scientifically informed projection based on established methodologies for the synthesis of similar oxazole derivatives.[2][6][7]

Step 1: Preparation of a Protected Hydroxyacetaldehyde

To prevent unwanted side reactions with the hydroxyl group, a suitable protecting group, such as a benzyl ether, would be employed. 2-(Benzyloxy)acetaldehyde can be prepared from 2-bromoethanol via benzylation followed by oxidation.

Step 2: Van Leusen Oxazole Synthesis

  • To a solution of 2-(benzyloxy)acetaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.0 eq) in methanol, add potassium carbonate (2.0 eq).

  • Stir the reaction mixture at reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-((benzyloxy)methyl)-2-methyloxazole.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection

  • Dissolve the purified 5-((benzyloxy)methyl)-2-methyloxazole in a suitable solvent such as ethanol.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to afford this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. While a comprehensive public spectral database for this specific compound is not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the methyl protons (CH₃ ) at approximately 2.4-2.6 ppm.

    • A singlet for the methylene protons (-CH₂ OH) at approximately 4.6-4.8 ppm.

    • A singlet for the oxazole ring proton (-CH =) at approximately 6.8-7.0 ppm.

    • A broad singlet for the hydroxyl proton (-OH ), the chemical shift of which will be concentration and solvent dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the methyl carbon (C H₃) around 13-15 ppm.

    • A signal for the methylene carbon (-C H₂OH) around 55-58 ppm.

    • Signals for the oxazole ring carbons, with the C5 carbon (attached to the hydroxymethyl group) expected around 150-155 ppm, the C2 carbon (attached to the methyl group) around 160-165 ppm, and the C4 carbon around 120-125 ppm.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 113.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

    • C-H stretching vibrations in the region of 2850-3000 cm⁻¹.

    • C=N and C=C stretching vibrations of the oxazole ring in the region of 1500-1650 cm⁻¹.

    • C-O stretching vibrations in the region of 1000-1250 cm⁻¹.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the hydroxymethyl group and the oxazole ring itself.

Reactions of the Hydroxymethyl Group:

The primary alcohol functionality of the hydroxymethyl group can undergo a variety of standard chemical transformations, providing a key handle for molecular elaboration.[8]

  • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents (e.g., manganese dioxide, PCC, Swern oxidation for the aldehyde; Jones reagent, KMnO₄ for the carboxylic acid).

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.[9]

G Figure 3. Key Reactions of the Hydroxymethyl Group cluster_0 This compound This compound Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid This compound->Aldehyde/Carboxylic Acid  Oxidation   Ester/Ether Ester/Ether This compound->Ester/Ether  Esterification/Etherification   Halide/Tosylate Halide/Tosylate This compound->Halide/Tosylate  Activation/Substitution  

Caption: Common transformations of the hydroxymethyl functionality.

Reactivity of the Oxazole Ring:

The oxazole ring is an electron-rich heterocycle, but its reactivity is influenced by the substituents. The 2-methyl and 5-hydroxymethyl groups will influence the regioselectivity of electrophilic substitution reactions.

Applications in Drug Discovery and Development

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds.[10] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Pharmacophore and Synthetic Intermediate:

The 2,5-disubstituted oxazole motif can act as a bioisostere for other functional groups, such as esters and amides, potentially improving the pharmacokinetic properties of a drug candidate. The hydroxymethyl group provides a convenient point of attachment for incorporating the oxazole moiety into larger molecules.

While a specific drug molecule in clinical use that is directly synthesized from this compound is not prominently documented, the utility of this and closely related building blocks is evident in the patent literature for the synthesis of various kinase inhibitors and other therapeutic agents. For instance, substituted oxazoles are core components of compounds designed as potent antitubulin agents for cancer therapy.[11]

Illustrative Synthetic Application in Medicinal Chemistry:

The following represents a generalized workflow for the utilization of this compound in the synthesis of a hypothetical drug candidate.

G Figure 4. Workflow for Drug Candidate Synthesis cluster_0 This compound This compound Activated Intermediate\n(e.g., Tosylate) Activated Intermediate (e.g., Tosylate) This compound->Activated Intermediate\n(e.g., Tosylate)  Activation   Coupled Product Coupled Product Activated Intermediate\n(e.g., Tosylate)->Coupled Product  Nucleophilic Substitution with Bioactive Scaffold   Final Drug\nCandidate Final Drug Candidate Coupled Product->Final Drug\nCandidate  Further Functionalization  

Caption: A generalized scheme for incorporating the (2-methyloxazol-5-yl)methyl moiety.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not explicitly documented, synthesis based on established methodologies, coupled with the reactivity of its functional groups, makes it an attractive starting material for the creation of diverse molecular libraries. As the quest for novel therapeutics continues, the strategic application of such well-defined heterocyclic scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

(2-Methyloxazol-5-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (2-Methyloxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring a substituted oxazole ring. With a molecular formula of C₅H₇NO₂ and a molecular weight of approximately 113.116 g/mol , this molecule serves as a valuable and versatile building block in medicinal chemistry and synthetic organic chemistry.[1][2][3] The presence of a reactive primary alcohol and a stable, aromatic oxazole core allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its potential applications in the field of drug discovery, grounded in established chemical principles.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Chemical Identity

The compound is systematically identified by several key descriptors that ensure unambiguous referencing in chemical databases and literature.

IdentifierValueSource(s)
Molecular Formula C₅H₇NO₂[1][2][3]
Molecular Weight 113.116 g/mol [1][3]
CAS Number 1065073-48-4[1][2]
Canonical SMILES CC1=NC=C(O1)CO[3]
InChI Key RLZPINFKUMSNAK-UHFFFAOYSA-N[1][3]
Physicochemical Properties

The predicted physicochemical properties provide insight into the compound's behavior in various chemical and biological systems, guiding decisions on reaction conditions, solvent selection, and formulation.

PropertyPredicted ValueSource(s)
Appearance Liquid[1]
Density 1.183 ± 0.06 g/cm³[3]
Boiling Point 208.1 ± 15.0 °C[3]
Flash Point 79.6 ± 20.4 °C[3]
pKa 13.43 ± 0.10[3]
LogP -1.01[3]

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through the reduction of a suitable carboxylic acid ester precursor. This approach is a cornerstone of synthetic organic chemistry for producing primary alcohols.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to an ester, such as ethyl or methyl 2-methyloxazole-5-carboxylate, as a readily available starting material. The carbon-oxygen bond of the primary alcohol is disconnected to reveal the corresponding carbonyl group, which is a standard transformation.

G TM This compound (Target Molecule) SM Ethyl 2-methyloxazole-5-carboxylate (Starting Material) TM->SM C-O Disconnection (Reduction) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Suspend LiAlH₄ in anhydrous THF B 2. Cool to 0 °C A->B C 3. Add ester solution dropwise B->C D 4. Warm to RT and stir C->D E 5. Quench reaction at 0 °C D->E F 6. Filter aluminum salts E->F G 7. Concentrate filtrate F->G H 8. Column Chromatography G->H I Pure Product H->I G Core This compound (Core Scaffold) Ether Ethers (Williamson Ether Synthesis) Core->Ether R-X, Base Ester Esters (Esterification) Core->Ester R-COCl Aldehyde Aldehyde (Mild Oxidation, e.g., PCC) Core->Aldehyde Oxidation Halide Alkyl Halide (e.g., SOCl₂) Core->Halide Halogenation

References

spectroscopic data for (2-Methyloxazol-5-yl)methanol NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of (2-Methyloxazol-5-yl)methanol

Introduction

This compound is a heterocyclic compound featuring an oxazole ring, a common scaffold in medicinal chemistry and materials science. The structural integrity and purity of such molecules are paramount for their application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] It provides unparalleled insight into the molecular framework by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a field-proven methodology for acquiring, interpreting, and validating the NMR spectroscopic data of this compound. We will explore the causality behind experimental choices, detail self-validating protocols, and present a complete analysis using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Fundamental Principles for Analyzing this compound

A robust interpretation of NMR spectra begins with a fundamental understanding of the molecule's structure and the expected spectroscopic behavior of its constituent nuclei.

Molecular Structure and Key Nuclei:

The structure of this compound contains four distinct types of protons and five unique carbon environments, making it an excellent candidate for detailed NMR analysis.

  • ¹H NMR: We anticipate signals for the oxazole ring proton (H4), the methylene protons (-CH₂OH), the hydroxyl proton (-OH), and the methyl protons (-CH₃).

  • ¹³C NMR: We expect distinct resonances for the three oxazole ring carbons (C2, C4, C5), the methylene carbon (-CH₂OH), and the methyl carbon (-CH₃).

The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups (like the oxygen and nitrogen in the oxazole ring) deshield nearby nuclei, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[2]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure high-quality data acquisition and provide a cross-validating dataset for unambiguous structural confirmation.

Sample Preparation
  • Solvent Selection: The choice of deuterated solvent is critical.

    • Initial Screening (CDCl₃): Chloroform-d is often used for its ability to dissolve a wide range of organic compounds. However, the acidic trace proton impurity can broaden or cause the exchange of the labile -OH proton, making it difficult to observe.

    • Definitive Analysis (DMSO-d₆): Dimethyl sulfoxide-d₆ is highly recommended. It is a hydrogen bond acceptor, which slows down the exchange rate of the hydroxyl proton, allowing it to be observed as a distinct, sharp triplet (due to coupling with the adjacent CH₂ group).[3][4]

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[2]

    • Cap the tube and gently vortex or invert until the sample is fully dissolved.

NMR Data Acquisition

Acquisition should be performed on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.

1D NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to allow for full magnetization recovery.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

2D NMR Experiments:

For complex molecules or to provide definitive assignment, 2D NMR is indispensable.[5][6] These experiments reveal correlations between nuclei, confirming connectivity.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for identifying adjacent proton environments, such as the -CH₂-OH system.[2][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached (one-bond ¹JCH coupling). This is the primary method for assigning carbon signals based on their known proton assignments.[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is vital for piecing together the molecular fragments and confirming the substitution pattern on the oxazole ring.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Elucidation prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 acq1d 1D NMR (¹H, ¹³C) prep2->acq1d acq2d 2D NMR (COSY, HSQC, HMBC) acq1d->acq2d analysis1d Assign 1D Spectra acq2d->analysis1d analysis2d Correlate Nuclei with 2D Data analysis1d->analysis2d structure Confirm Final Structure analysis2d->structure

Caption: A validated workflow for NMR analysis.

Spectral Interpretation and Data Analysis

The following is a predictive analysis based on established chemical shift principles for oxazole and related heterocyclic systems.[8][9] The data are presented for a spectrum acquired in DMSO-d₆.

¹H NMR Spectrum Analysis
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~7.8 - 8.0Singlet (s)1HH4The sole proton on the electron-deficient oxazole ring is expected to be significantly downfield.
2~5.2 - 5.4Triplet (t)1H-OHIn DMSO-d₆, the hydroxyl proton couples to the adjacent CH₂ group (n+1 rule, 2+1=3), appearing as a triplet.
3~4.5 - 4.7Doublet (d)2H-CH₂OHThe methylene protons are coupled to the hydroxyl proton, appearing as a doublet. They are deshielded by the adjacent oxygen and the oxazole ring.
4~2.4 - 2.5Singlet (s)3H-CH₃The methyl protons are attached to the C2 of the oxazole ring and appear as a characteristic singlet in the aliphatic region.
¹³C NMR Spectrum Analysis
SignalChemical Shift (δ, ppm)AssignmentRationale
1~160 - 162C2The C2 carbon is bonded to nitrogen and the methyl group, typically appearing furthest downfield in the oxazole ring.[8]
2~150 - 152C5The C5 carbon is bonded to oxygen and the hydroxymethyl group. Its chemical shift is influenced by both.[8]
3~135 - 137C4The C4 carbon, bearing the lone ring proton, is typically found at this intermediate chemical shift for oxazoles.[8]
4~55 - 57-CH₂OHThe methylene carbon is an sp³ carbon but is deshielded by the directly attached oxygen atom.
5~13 - 15-CH₃The methyl carbon is a typical sp³ carbon and appears in the far upfield region of the spectrum.
2D NMR Correlation Analysis

2D NMR spectra provide definitive proof of the assignments made from 1D data.

  • COSY: A cross-peak will be observed between the -CH₂OH proton signal (~4.6 ppm) and the -OH proton signal (~5.3 ppm), confirming their three-bond (³JHH) coupling and spatial proximity.

Caption: Key COSY correlation in the molecule.

  • HSQC: This experiment directly links the proton signals to their attached carbons.

Caption: Expected HSQC (¹JCH) correlations.

  • HMBC: This experiment is crucial for establishing the overall connectivity. Key expected long-range correlations include:

    • The -CH₃ protons (~2.4 ppm) will show a correlation to the C2 carbon (~161 ppm) and the C4 carbon (~136 ppm).

    • The H4 proton (~7.9 ppm) will show correlations to the C2 carbon (~161 ppm) and the C5 carbon (~151 ppm).

    • The -CH₂OH protons (~4.6 ppm) will show correlations to the C5 carbon (~151 ppm) and the C4 carbon (~136 ppm).

Caption: Key long-range HMBC correlations.

Conclusion

The structural elucidation of this compound is definitively achieved through a systematic and multi-faceted NMR spectroscopy approach. By combining high-resolution 1D ¹H and ¹³C experiments with 2D correlation techniques like COSY, HSQC, and HMBC, every proton and carbon resonance can be unambiguously assigned. This self-validating workflow not only confirms the molecular structure but also provides a high degree of confidence in sample purity and identity, a critical requirement for applications in medicinal chemistry and materials science. The choice of an appropriate deuterated solvent, such as DMSO-d₆, is paramount for observing labile protons and extracting maximum structural information. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently perform and interpret these essential experiments.

References

(2-Methyloxazol-5-yl)methanol: A Preliminary Technical Overview and Research Outlook

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

This document, therefore, serves as a preliminary technical data sheet, consolidating the confirmed foundational knowledge of this compound. Furthermore, it will leverage established principles of oxazole chemistry to infer potential reactivity and synthetic utility, thereby providing a scientifically grounded framework for researchers seeking to explore the properties and applications of this molecule. The intent is to offer a starting point for investigation, highlighting both what is known and where opportunities for novel research exist.

Core Chemical Identity

(2-Methyloxazol-5-yl)methanol is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position.

PropertyValueSource(s)
CAS Number 1065073-48-4[1][2]
Molecular Formula C₅H₇NO₂[2]
Molecular Weight 113.116 g/mol
Physical Form Liquid (at standard conditions)
Purity Typically offered at ≥97%

Inferred Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not available in the reviewed literature, we can predict its general characteristics based on the behavior of analogous 2,5-disubstituted oxazoles.

Solubility: It is anticipated to be soluble in a range of organic solvents, including methanol, ethanol, dichloromethane, and ethyl acetate, owing to the presence of the polar hydroxymethyl group and the heterocyclic ring.

Spectroscopic Characteristics (Predicted):

  • ¹H NMR: The spectrum is expected to show distinct signals corresponding to the methyl protons (a singlet), the methylene protons of the hydroxymethyl group (a singlet or a doublet if coupled to the hydroxyl proton), the hydroxyl proton itself (a broad singlet, exchangeable with D₂O), and the proton on the oxazole ring.

  • ¹³C NMR: The carbon spectrum would reveal signals for the methyl carbon, the methylene carbon, and the carbons of the oxazole ring.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the alcohol, C-H stretching for the methyl and methylene groups, and characteristic C=N and C-O stretching frequencies for the oxazole ring.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight.

Anticipated Reactivity and Synthetic Potential

The reactivity of this compound is dictated by the interplay of the stable aromatic oxazole core and the reactive primary alcohol functionality. This duality makes it a potentially valuable building block in organic synthesis.

Logical Flow of Synthetic Utility

G A This compound B Oxidation A->B e.g., PCC, DMP C Protection A->C e.g., TBDMSCl, Boc₂O D Esterification / Etherification A->D Acyl chloride, Alkyl halide E 2-Methyl-oxazole-5-carbaldehyde B->E F Protected Alcohol C->F G Ester / Ether Derivatives D->G H Further Functionalization (e.g., Wittig, reductive amination) E->H J Downstream Synthesis F->J G->J H->J I Deprotection J->I

Caption: Potential synthetic pathways originating from this compound.

Key Transformation Pathways:
  • Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde, 2-methyloxazole-5-carbaldehyde , using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde would be a versatile intermediate for forming carbon-carbon bonds through reactions like the Wittig olefination or for synthesizing amines via reductive amination.

  • Protection of the Hydroxymethyl Group: To perform reactions on the oxazole ring itself without interference from the alcohol, the hydroxyl group can be protected using common protecting groups like silyl ethers (e.g., TBDMS) or carbonates (e.g., Boc).

  • Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic acids, or etherification with alkyl halides under basic conditions, to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Potential Applications in Drug Discovery and Medicinal Chemistry

The oxazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. While no specific biological activities are reported for this compound, its structural motifs suggest potential for exploration in several therapeutic areas. The 2-methyloxazole core is present in compounds investigated for a range of activities, and the hydroxymethyl "handle" allows for its incorporation into larger, more complex molecules.

Experimental Protocols: A Call for Investigation

A critical gap in the current knowledge base is the absence of validated, step-by-step experimental protocols for the synthesis and key reactions of this compound. The development of a robust and scalable synthesis would be a valuable contribution to the field. A plausible, yet unverified, synthetic approach could involve the construction of the oxazole ring from precursors already containing the protected hydroxymethyl functionality.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Specific toxicity data is not available, and therefore, it should be treated as a potentially hazardous substance.

Conclusion and Future Directions

This compound remains a molecule with untapped potential. The foundational data presented here provides a basis for its identification and procurement. The true scientific value of this compound will be unlocked through future research focused on:

  • Development and publication of a reliable synthetic route.

  • Full spectroscopic characterization (NMR, IR, MS) and physicochemical analysis.

  • Exploration of its reactivity in key organic transformations.

  • Investigation of its utility as a building block in the synthesis of novel compounds for biological screening.

This preliminary guide is intended to catalyze such investigations, providing a structured starting point for researchers to build upon.

References

commercial suppliers of (2-Methyloxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing of (2-Methyloxazol-5-yl)methanol for Scientific Research

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound (CAS No. 1065073-48-4), a key heterocyclic building block. We will delve into its chemical properties, commercial availability, quality considerations, and practical applications, with a focus on ensuring scientific integrity and procedural reliability in your research endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a valuable heterocyclic compound featuring a substituted oxazole ring. The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active molecules due to its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other functional groups. The primary alcohol functionality of this compound makes it a versatile synthon, allowing for straightforward chemical modifications and incorporation into larger, more complex molecular scaffolds. Its application is particularly relevant in the synthesis of novel therapeutic agents, where precise molecular architecture is paramount for achieving desired biological activity and drug-like properties.[1][2]

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. Key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1065073-48-4[3][4][5]
Molecular Formula C₅H₇NO₂[3][5]
Molecular Weight 113.11 g/mol [3][5]
Appearance Liquid[3]
Purity Typically ≥97%[3]
InChI Key RLZPINFKUMSNAK-UHFFFAOYSA-N[3]

Commercial Availability and Supplier Analysis

The accessibility of high-purity this compound is critical for reproducible research. Several reputable chemical suppliers offer this compound, though catalog availability and stock levels may vary. When selecting a supplier, researchers should prioritize vendors that provide comprehensive analytical data, such as a Certificate of Analysis (CoA), to validate the purity and identity of the material.

SupplierBrand/DistributorPurityAvailable QuantitiesNotes
CymitQuimica Fluorochem97%100mg, 250mg, 1g, 5gProducts are intended for laboratory use only.[3]
Parchem N/AN/ABulk and specialty quantitiesA worldwide supplier of specialty chemicals.[4]
Sunway Pharm Ltd N/AN/AInquireProvides analytical data like CoA and NMR upon request.[5]
BLD Pharm N/AN/AInquireOffers documentation including NMR, HPLC, and LC-MS.[6][7]

Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.

Quality Control: Ensuring Experimental Validity

The integrity of any chemical synthesis or biological assay is contingent upon the purity of the starting materials. For a building block like this compound, impurities can lead to unwanted side reactions, low yields, and misleading biological data.

Self-Validating Protocols: Trustworthy suppliers validate their products through rigorous quality control. Researchers should always request and scrutinize the CoA, which typically includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure and provides an estimate of purity by identifying characteristic proton and carbon signals.

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: Quantifies the purity of the compound by separating it from any impurities. Mass Spectrometry (MS) confirms the molecular weight.

A conceptual workflow for the acquisition and validation of a chemical reagent is illustrated below.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: In-House Validation A Identify Need for This compound B Research & Select Reputable Supplier A->B C Request Certificate of Analysis (CoA) B->C D Place Order C->D E Receive Reagent D->E Shipment F Verify CoA Data (e.g., ¹H NMR, HPLC) E->F G Store Under Recommended Conditions F->G H Use in Synthesis or Assay G->H Proceed to Experiment

Caption: Workflow for reagent procurement and validation.

Application in Synthesis: A Protocol for Chemoselective Etherification

The primary alcohol of this compound is a prime site for chemical modification. A common transformation is etherification, which can be used to link the oxazole moiety to other parts of a target molecule. The following protocol is a representative example of how this building block might be utilized, adapted from established methods for benzyl alcohol etherification.[8]

Objective: To synthesize 5-(methoxymethyl)-2-methyloxazole.

Methodology: This procedure leverages a chemoselective method that favors the etherification of benzylic-type alcohols.[8]

Step-by-Step Protocol:

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol (serving as both solvent and reagent).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq) to the solution.

  • Catalysis: Add dimethyl sulfoxide (DMSO) (1.0 eq) dropwise to the stirred mixture. The addition of DMSO is crucial as it acts as the catalyst for the reaction.[8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the desired 5-(methoxymethyl)-2-methyloxazole.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

G reagents Reagents: This compound Methanol, TCT, DMSO setup 1. Dissolve in Anhydrous Methanol (0°C, Inert Atm.) reagents->setup addition 2. Add TCT & Catalytic DMSO setup->addition reaction 3. Stir at RT Monitor by TLC/LC-MS addition->reaction workup 4. Quench (NaHCO₃) & Extract (EtOAc) reaction->workup purify 5. Dry, Concentrate & Purify (Silica Gel) workup->purify product Final Product: 5-(methoxymethyl)-2-methyloxazole purify->product

Caption: Experimental workflow for etherification.

Safety, Handling, and Storage

Proper handling and storage are essential for laboratory safety and maintaining the integrity of the chemical.

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[9] Use in a well-ventilated area and avoid breathing vapors.[10] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[9][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store at room temperature away from incompatible materials such as strong oxidizing agents.[9][12]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water.[9]

    • Skin Contact: Wash off with soap and water.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

    • Ingestion: Clean mouth with water and consult a physician.[9]

Note: This is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.[9][13]

Conclusion

This compound is a readily available and highly versatile building block for chemical synthesis, particularly in the field of drug discovery. By sourcing this reagent from reputable suppliers who provide robust analytical validation and by adhering to established protocols for handling and application, researchers can confidently incorporate this valuable synthon into their discovery workflows, paving the way for the development of novel and complex molecular entities.

References

structural isomers of (2-Methyloxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Isomers of (2-Methyloxazol-5-yl)methanol: Synthesis, Characterization, and Medicinal Chemistry Implications

Abstract

The oxazole scaffold is a privileged five-membered heterocyclic motif integral to medicinal chemistry, appearing in numerous clinically approved drugs and natural products.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for rational drug design.[3] This guide provides a comprehensive technical exploration of this compound and its key structural isomers. We delve into the strategic imperatives behind isomeric differentiation, outlining robust synthetic methodologies and definitive spectroscopic characterization techniques. By focusing on the causality behind experimental choices, this document serves as a vital resource for researchers and professionals in drug development, offering insights into how subtle changes in molecular architecture can profoundly influence biological activity.

Introduction: The Oxazole Core in Drug Discovery

The 1,3-oxazole ring is an aromatic heterocycle containing one oxygen and one nitrogen atom.[4] This arrangement imparts a unique set of physicochemical properties, including acting as a weak base and participating in hydrogen bonding and π-π stacking interactions.[5] These features allow oxazole-containing molecules to bind effectively to biological targets like enzymes and receptors, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7]

The substitution pattern on the oxazole ring is paramount, as it dictates the molecule's three-dimensional shape, electronic distribution, and metabolic stability. Structural isomers—compounds with the identical molecular formula but different atomic arrangements—can exhibit dramatically different pharmacological profiles.[8] Therefore, the selective synthesis and unambiguous characterization of specific isomers are critical tasks in drug discovery. This guide focuses on this compound (C₅H₇NO₂), a representative substituted oxazole, and its positional isomers, to illustrate these core principles.[9]

Defining the Isomeric Landscape

The parent compound, this compound, features a methyl group at the C2 position and a hydroxymethyl (methanol) group at the C5 position. Its structural isomers are formed by rearranging these two substituents and the single ring proton around the oxazole core. The primary positional isomers represent distinct chemical entities with unique properties.

G cluster_parent Parent Compound cluster_isomers Key Positional Isomers p This compound i1 (2-Methyloxazol-4-yl)methanol p->i1 Isomer i2 (5-Methyloxazol-2-yl)methanol p->i2 Isomer i3 (4-Methyloxazol-5-yl)methanol p->i3 Isomer

Caption: Key positional isomers of this compound.

Table 1: Key Structural Isomers and Predicted Properties
IUPAC NameMolecular Structure (Simplified)Predicted ¹H NMR Shift of Ring Proton (ppm)Rationale for Chemical Shift
This compound Me-(C=N)-(CH)=C(CH₂OH)-O-~7.0-7.2Proton at C4 is deshielded by adjacent nitrogen (C=N) and the oxygen-linked C5.
(2-Methyloxazol-4-yl)methanol Me-(C=N)-C(CH₂OH)=CH-O-~7.8-8.0Proton at C5 is significantly deshielded by adjacent ring oxygen and the C4 substituent.
(5-Methyloxazol-2-yl)methanol CH₂OH-(C=N)-CH=C(Me)-O-~7.5-7.7Proton at C4 is deshielded by adjacent nitrogen and the C5 methyl group.
(4-Methyloxazol-5-yl)methanol H-(C=N)-C(Me)=C(CH₂OH)-O-~8.0-8.2Proton at C2 is highly deshielded, positioned between two electronegative heteroatoms (O and N).

Note: Predicted shifts are estimates and can vary based on solvent and other experimental conditions.

Strategic Synthesis of Oxazole Isomers

The synthesis of specifically substituted oxazoles requires regiocontrolled methods. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern. The Robinson-Gabriel synthesis is a classic and robust method for preparing 2,5-disubstituted oxazoles and serves as an excellent illustrative protocol.[10]

Workflow for Isomer Synthesis and Characterization

A successful synthesis is not complete until the product's identity and purity are rigorously confirmed. This self-validating workflow ensures the integrity of the final compound.

G start Select Target Isomer & Retrosynthesis reagents Procure Starting Materials (e.g., α-haloketone, amide) start->reagents synthesis Perform Cyclization Reaction (e.g., Robinson-Gabriel) reagents->synthesis workup Aqueous Workup & Extraction synthesis->workup purify Purification (Column Chromatography) workup->purify char Spectroscopic Characterization purify->char nmr ¹H and ¹³C NMR char->nmr ms Mass Spectrometry (MS) char->ms ir FT-IR Spectroscopy char->ir final Pure, Verified Isomer char->final

Caption: General workflow for the synthesis and validation of an oxazole isomer.

Experimental Protocol: Synthesis of (4-Methyloxazol-5-yl)methanol

This protocol provides a detailed methodology adapted from established oxazole syntheses to target a specific isomer, demonstrating the practical application of synthetic strategy.[11]

Objective: To synthesize (4-Methyloxazol-5-yl)methanol via cyclization.

Materials:

  • 3-Bromo-2-butanone

  • Glycolamide

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add glycolamide (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add dry DMF (20 mL) to the flask and stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: Add 3-bromo-2-butanone (1.1 eq) dropwise to the stirring suspension over 10 minutes. Causality Note: The base (K₂CO₃) deprotonates the amide, forming a nucleophile that attacks the α-bromoketone. DMF is used as a polar aprotic solvent to facilitate this Sₙ2 reaction.

  • Heating: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality Note: Washing removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure (4-Methyloxazol-5-yl)methanol.

  • Validation: Confirm the structure and purity of the isolated product using NMR, MS, and IR spectroscopy as described in the following section.

Definitive Characterization of Oxazole Isomers

The unambiguous identification of each structural isomer is non-negotiable. Spectroscopic techniques provide a detailed fingerprint of the molecular structure, allowing for clear differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing positional isomers.

  • ¹H NMR: The chemical shift of the lone proton on the oxazole ring is highly diagnostic (see Table 1). Its position relative to the ring's oxygen and nitrogen atoms creates a unique electronic environment. For this compound, this proton appears as a sharp singlet around 7.1 ppm. For an isomer like (4-Methyloxazol-5-yl)methanol, the C2 proton is situated between both heteroatoms, resulting in a significant downfield shift to >8.0 ppm.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the oxazole ring are also distinct for each isomer, providing confirmatory evidence of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound, verifying that it matches the molecular formula (C₅H₇NO₂; MW ≈ 113.12 g/mol ). While all isomers share the same molecular ion peak, their fragmentation patterns under electron impact can differ, providing structural clues.[12] Common fragmentation pathways may include the loss of a hydroxyl radical (·OH), formaldehyde (CH₂O), or cleavage of the oxazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. For all isomers of this compound, the spectrum will exhibit:

  • A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

  • Absorptions in the 1500-1650 cm⁻¹ region, corresponding to the C=N and C=C stretching vibrations within the oxazole ring.[13]

Conclusion: Isomerism as a Tool in Drug Design

The synthesis and characterization of the highlight a fundamental principle in medicinal chemistry: molecular architecture is the primary determinant of biological function. The ability to selectively prepare and definitively identify a specific isomer is essential for establishing clear Structure-Activity Relationships (SAR). By systematically modifying the positions of the methyl and methanol groups on the oxazole core, researchers can fine-tune the molecule's steric and electronic properties to optimize its interaction with a biological target, ultimately leading to the development of safer and more effective therapeutics.[5] This guide provides the foundational synthetic and analytical framework necessary to explore this vast chemical space with precision and confidence.

References

basic synthesis routes for (2-Methyloxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Synthesis Routes for (2-Methyloxazol-5-yl)methanol

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a substituted oxazole, it is a structural motif found in numerous biologically active compounds and functional materials.[1][2] The five-membered aromatic ring, containing both oxygen and nitrogen, imparts unique electronic properties and serves as a versatile scaffold for constructing more complex molecular architectures.[1] This guide provides an in-depth exploration of the fundamental and most practical synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. The discussion moves beyond simple procedural lists to elucidate the underlying chemical principles, justify experimental choices, and offer field-proven insights into each protocol.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to devising a synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify plausible starting materials and strategic transformations. For this compound, two primary disconnection strategies emerge, focusing on either the formation of the C5-substituent or the construction of the oxazole ring itself.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two robust pathways:

  • Route 1: Reduction of a C5-Carbonyl Precursor: A reliable strategy involving the synthesis of a stable ester-substituted oxazole followed by its reduction to the target alcohol.

  • Route 2: Direct C-H Functionalization: An elegant approach that builds the desired functionality directly onto a pre-formed 2-methyloxazole ring.

Route 1: Synthesis via Reduction of Ethyl 2-Methyloxazole-5-carboxylate

This route is often preferred for its reliability, scalability, and the commercial availability of the necessary precursors. It is a two-stage process: first, the construction of the oxazole ring to form an ester intermediate, followed by the reduction of the ester to the primary alcohol.

Stage A: Synthesis of Ethyl 2-Methyloxazole-5-carboxylate

The formation of the 2,5-disubstituted oxazole ring can be efficiently achieved through a Hantzsch-type synthesis, a classic and dependable method for this class of heterocycles. This involves the condensation and cyclization of an α-haloketone with a primary amide.[3]

G Reactants Ethyl 3-bromo-2-oxopropanoate + Acetamide Intermediate Acylamino Ketone Intermediate (via Nucleophilic Substitution) Reactants->Intermediate SN2 Attack Product Ethyl 2-methyloxazole-5-carboxylate (via Cyclodehydration) Intermediate->Product Dehydrating Agent (e.g., H2SO4, POCl3)

Caption: Workflow for the synthesis of the ester intermediate.

Causality Behind Experimental Choices:

  • Reactants: Ethyl 3-bromo-2-oxopropanoate serves as the three-carbon backbone (C4, C5, and the ester carbon), while acetamide provides the remaining ring atoms (N3, C2, and the C2-methyl group).

  • Mechanism: The reaction proceeds via initial nucleophilic attack of the amide nitrogen onto the carbon bearing the bromine, forming an α-acylamino ketone intermediate. This is followed by an acid-catalyzed cyclodehydration to yield the aromatic oxazole ring.[3] Strong dehydrating agents like concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid are frequently employed to drive the final cyclization step.[3]

Experimental Protocol: Synthesis of Ethyl 2-Methyloxazole-5-carboxylate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add acetamide (1.0 eq) and a suitable solvent such as dioxane or toluene.

  • Addition: Slowly add ethyl 3-bromo-2-oxopropanoate (1.0 eq) to the stirred suspension at room temperature.

  • Initial Reaction: Heat the mixture to 80-100 °C and maintain for 2-4 hours to facilitate the initial substitution reaction.

  • Cyclodehydration: Cool the reaction mixture to 0 °C. Carefully add a dehydrating agent, such as concentrated sulfuric acid (2-3 eq), dropwise, ensuring the internal temperature does not exceed 15 °C.

  • Final Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-110 °C for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the intermediate.

  • Workup: Cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-methyloxazole-5-carboxylate.

Stage B: Reduction of the Ester to this compound

The conversion of the C5-ester to the C5-hydroxymethyl group is a standard reduction. Lithium aluminum hydride (LiAlH₄) is a highly effective and commonly used reagent for this transformation due to its powerful reducing nature.[4][5]

Causality Behind Experimental Choices:

  • Reducing Agent: LiAlH₄ is a potent source of hydride (H⁻) ions, capable of reducing esters to primary alcohols.[4] The reaction requires two equivalents of hydride per mole of ester. The first addition leads to a tetrahedral intermediate which collapses to form an aldehyde, which is then immediately reduced in a second step to the alcohol.[4]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory, as LiAlH₄ reacts violently with protic solvents like water and alcohols.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature.

Experimental Protocol: Reduction of Ethyl 2-Methyloxazole-5-carboxylate

  • Setup: Assemble a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve ethyl 2-methyloxazole-5-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid.

  • Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography if necessary to yield pure this compound.

Route 2: Synthesis via Direct C5-Functionalization of 2-Methyloxazole

This approach leverages the inherent reactivity of the oxazole ring, specifically the acidity of the C5 proton. It involves the deprotonation of 2-methyloxazole followed by trapping the resulting anion with an appropriate electrophile.

G Start 2-Methyloxazole Step1 Deprotonation (n-BuLi, THF, -78 °C) Start->Step1 Intermediate 5-Lithio-2-methyloxazole (Kinetic Product) Step1->Intermediate Step2 Electrophilic Quench (Anhydrous Paraformaldehyde) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the C-H functionalization route.

Causality Behind Experimental Choices:

  • Deprotonation: The C5 proton of 2-methyloxazole is the most acidic ring proton, making it susceptible to deprotonation by strong organolithium bases like n-butyllithium (n-BuLi). This lithiation is typically performed at low temperatures (-78 °C) to generate the kinetically favored 5-lithio isomer.[1] Allowing the reaction to warm can lead to equilibration to the more stable 2-(lithiomethyl)oxazole isomer.[1]

  • Electrophile: Anhydrous formaldehyde (or its trimer, paraformaldehyde) is used as the one-carbon electrophile to introduce the hydroxymethyl group. It is crucial to use a dry source of formaldehyde to avoid quenching the highly basic organolithium intermediate.

Experimental Protocol: C5-Formylation of 2-Methyloxazole

  • Setup: In a flame-dried, nitrogen-purged flask, dissolve 2-methyloxazole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir the solution for 30-60 minutes at this temperature.

  • Electrophilic Quench: Add finely powdered, anhydrous paraformaldehyde (1.5-2.0 eq) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as scale, available equipment, and safety considerations.

FeatureRoute 1: Reduction of EsterRoute 2: C-H Functionalization
Overall Yield Generally moderate to good; can be optimized.Variable; can be sensitive to conditions.
Scalability More readily scalable and robust.Challenging to scale due to cryogenic conditions and use of n-BuLi.
Starting Materials Readily available commercial chemicals.Requires 2-methyloxazole, which is also commercially available.
Reagent Safety Requires careful handling of LiAlH₄.Requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-BuLi.
Key Advantages Reliable, well-established chemistry, easier to control.More atom-economical, fewer steps from a common intermediate.
Key Disadvantages Longer synthetic sequence.Strict requirement for anhydrous/inert conditions; potential for side reactions.

Conclusion

The synthesis of this compound can be effectively accomplished via several strategic pathways. The reduction of a C5-ester precursor (Route 1) stands out as a robust, reliable, and highly scalable method, making it suitable for producing significant quantities of the material. The direct C-H functionalization of 2-methyloxazole (Route 2) offers a more concise and atom-economical alternative, though it demands more stringent experimental conditions. The selection of the optimal route will ultimately be guided by the specific requirements of the research or development program, including scale, available resources, and safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Pharmaceutical Synthesis Applications of (2-Methyloxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methyloxazol-5-yl)methanol is a pivotal heterocyclic building block in modern medicinal chemistry. The oxazole motif is a bioisostere for various functional groups and is present in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis. We will delve into its chemical properties, safe handling procedures, and versatile applications in the construction of complex molecular architectures. Detailed, field-tested protocols for key synthetic transformations are provided to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is of paramount importance in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[3] The oxazole core is found in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad range of therapeutic effects.[1][2] Its utility is further enhanced by its role as a bioisosteric replacement for other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, with its reactive hydroxymethyl group, serves as a versatile and readily functionalizable starting material for the elaboration of more complex oxazole-containing drug molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is a prerequisite for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1065073-48-4[4][5][6]
Molecular Formula C₅H₇NO₂[4][6]
Molecular Weight 113.11 g/mol [4][6]
Appearance Liquid[4]
Purity Typically ≥97%[4]

Safety and Handling:

This compound should be handled in accordance with good industrial hygiene and safety practices. Based on available Safety Data Sheets (SDS) for this compound and its isomers, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water.

    • Ingestion: Rinse mouth with water and seek medical advice.

  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.

Synthetic Applications and Protocols

The synthetic utility of this compound stems from the reactivity of its primary alcohol functionality, which allows for a variety of transformations to build more complex molecules. The oxazole ring itself is generally stable to many reaction conditions but can be involved in certain transformations.

Oxidation to (2-Methyloxazol-5-yl)carbaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation, yielding a key intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.

Causality of Experimental Choices: A mild and selective oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a classic and effective reagent for the oxidation of allylic and benzylic-type alcohols, a category that includes this compound due to the adjacent aromatic oxazole ring.[7] Dichloromethane (DCM) is a common solvent for such oxidations due to its inertness and ease of removal.

Protocol: Oxidation with Activated Manganese Dioxide

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10-20 mL per gram of alcohol) at room temperature, add activated manganese dioxide (5-10 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (2-Methyloxazol-5-yl)carbaldehyde, which can be purified by column chromatography on silica gel.

Oxidation_Workflow Start This compound in DCM Reagent Add activated MnO2 (5-10 eq) Start->Reagent Reaction Stir at RT, Monitor by TLC Reagent->Reaction Workup Filter through Celite®, Wash with DCM Reaction->Workup Purification Concentrate and Purify (Silica Gel Chromatography) Workup->Purification Product (2-Methyloxazol-5-yl)carbaldehyde Purification->Product

Caption: Workflow for the oxidation of this compound.

Etherification Reactions

Conversion of the hydroxymethyl group to an ether linkage is a common strategy in drug design to modulate lipophilicity and metabolic stability.

Causality of Experimental Choices: The Williamson ether synthesis is a robust method for forming ethers. A strong base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide. Sodium hydride (NaH) is a powerful, non-nucleophilic base suitable for this purpose. A polar aprotic solvent like tetrahydrofuran (THF) is ideal as it solvates the cation without interfering with the nucleophile.

Protocol: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A chemoselective method for the etherification of benzylic alcohols in the presence of other hydroxyl groups has also been reported using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol.[8][9]

Esterification Reactions

Esterification is another key functional group transformation, often employed to create prodrugs or to introduce a point of interaction with a biological target.

Causality of Experimental Choices: The Steglich esterification is a mild and efficient method for the formation of esters from alcohols and carboxylic acids. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction. This method is advantageous as it proceeds under neutral conditions, which is beneficial for sensitive substrates.

Protocol: Steglich Esterification

  • To a stirred solution of this compound (1.0 eq), a carboxylic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C, add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternatively, esterification can be achieved under acidic catalysis with an excess of the corresponding carboxylic acid or using an acid chloride or anhydride in the presence of a base like triethylamine or pyridine. The use of solid acid catalysts for esterification with methanol has also been explored.[10][11][12]

Application in Kinase Inhibitor Scaffolding

The oxazole moiety is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[2] The nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. This compound is a valuable precursor for the synthesis of such inhibitors.

Kinase_Inhibitor_Logic Start This compound Transformation Functional Group Transformation (e.g., Oxidation, Etherification) Start->Transformation Coupling Coupling with Kinase-Targeting Moiety Transformation->Coupling Product Oxazole-Based Kinase Inhibitor Coupling->Product

Caption: Logical workflow for the synthesis of kinase inhibitors.

For instance, the aldehyde derived from the oxidation of this compound can undergo a reductive amination with an amine-containing fragment that binds to another part of the kinase active site. The ether and ester derivatives can also be designed to interact with specific pockets within the enzyme. The versatility of this compound allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Characterization Data

While a comprehensive, publicly available dataset of spectroscopic information for this compound is limited, analogous structures can provide an indication of expected spectral features. For instance, ¹H NMR and ¹³C NMR data for similar heterocyclic alcohols are available in the literature and chemical supplier databases.[13][14][15][16] Researchers are advised to acquire their own analytical data (¹H NMR, ¹³C NMR, IR, MS) to confirm the identity and purity of their starting material and products.

Conclusion

This compound is a high-value building block for the synthesis of pharmaceutically relevant compounds. Its straightforward functionalization via oxidation, etherification, and esterification of the primary alcohol, coupled with the inherent biological relevance of the oxazole core, makes it an attractive starting material for drug discovery programs. The protocols and insights provided in this guide are intended to facilitate the effective use of this versatile reagent in the development of novel therapeutics.

References

Application Note: Synthesis of 5-(Benzyloxymethyl)-2-methyloxazole via Etherification of (2-Methyloxazol-5-yl)methanol with Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials. The functionalization of the oxazole core is a critical aspect of drug discovery and development, enabling the modulation of physicochemical properties and biological activity. This application note provides a detailed guide to the synthesis of 5-(benzyloxymethyl)-2-methyloxazole through the etherification of (2-methyloxazol-5-yl)methanol with benzyl alcohols. This transformation is a key step in the elaboration of more complex oxazole-containing molecules. We will explore two primary synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction, providing detailed protocols and discussing the rationale behind the choice of reagents and conditions.

Chemical Principles and Mechanistic Overview

The formation of an ether bond between this compound and a benzyl alcohol derivative can be achieved through several established synthetic methodologies. The choice of method often depends on the specific substrates, desired reaction conditions (e.g., temperature, pH), and the presence of other functional groups.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In the context of this application, this compound is first deprotonated with a suitable base to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from a benzyl halide (e.g., benzyl bromide or chloride) to form the desired ether.[3][4]

Mechanism:

  • Deprotonation: The hydroxyl group of this compound is deprotonated by a base, such as sodium hydride (NaH), to form a sodium alkoxide.

  • Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide in a concerted SN2 fashion.[2]

  • Displacement: The halide ion is displaced as a leaving group, resulting in the formation of the ether product, 5-(benzyloxymethyl)-2-methyloxazole.

For this reaction to be efficient, the alkyl halide should ideally be primary to favor the SN2 pathway and minimize competing elimination reactions.[1] Benzyl halides are excellent substrates for this reaction.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for forming ethers from alcohols under mild, neutral conditions.[5] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the primary alcohol in this compound.

Mechanism:

  • Phosphonium Adduct Formation: Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate.

  • Proton Transfer: The acidic N-H of the betaine protonates the alcohol, forming an alkoxide and a protonated phosphonium species.

  • Oxyphosphonium Salt Formation: The alkoxide attacks the phosphorus atom, displacing the hydrazine derivative and forming a key oxyphosphonium salt intermediate. This converts the hydroxyl group into a good leaving group.

  • Nucleophilic Attack: The conjugate base of the acidic component (in this case, the benzyl alcohol acting as the nucleophile) attacks the carbon bearing the oxyphosphonium group in an SN2 manner, leading to the formation of the ether and triphenylphosphine oxide.

The Mitsunobu reaction is particularly useful for substrates that are sensitive to basic or acidic conditions.[5]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 5-(Benzyloxymethyl)-2-methyloxazole

This protocol describes the synthesis using sodium hydride as the base and benzyl bromide as the electrophile.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the alcohol in anhydrous THF (approximately 10 mL per mmol of alcohol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford pure 5-(benzyloxymethyl)-2-methyloxazole.

Workflow Diagram:

Williamson_Ether_Synthesis cluster_0 Reaction Setup cluster_1 Deprotonation (0 °C to RT) cluster_2 Etherification (0 °C to RT) cluster_3 Workup & Purification A This compound in Anhydrous THF B Add NaH A->B 1.0 eq C Stir for 1 hour B->C 1.2 eq D Add Benzyl Bromide C->D E Stir for 4-12 hours D->E 1.1 eq F Quench with NH4Cl(aq) E->F G Extract with EtOAc F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J 5-(Benzyloxymethyl)-2-methyloxazole I->J

Caption: Williamson Ether Synthesis Workflow.

Protocol 2: Mitsunobu Reaction for the Synthesis of 5-(Benzyloxymethyl)-2-methyloxazole

This protocol details the etherification using triphenylphosphine and diisopropyl azodicarboxylate.

Materials:

  • This compound

  • Benzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (approximately 15 mL per mmol of the limiting reagent).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification (Initial): The crude residue will contain the product, triphenylphosphine oxide, and the diisopropyl hydrazinedicarboxylate. To remove the bulk of the byproducts, triturate the residue with a mixture of diethyl ether and hexanes. The byproducts will often precipitate and can be removed by filtration.

  • Aqueous Workup: Dissolve the filtrate in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield pure 5-(benzyloxymethyl)-2-methyloxazole.

Reaction Mechanism Diagram:

Mitsunobu_Reaction cluster_0 Activation cluster_1 Oxyphosphonium Salt Formation cluster_2 Nucleophilic Attack A PPh3 + DIAD B Betaine Intermediate A->B D Oxyphosphonium Salt B->D + (C) C This compound F SN2 Attack D->F + (E) E Benzyl Alcohol E->F G 5-(Benzyloxymethyl)-2-methyloxazole F->G H Triphenylphosphine Oxide F->H

References

Application Notes & Experimental Protocols for (2-Methyloxazol-5-yl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Heterocyclic Building Block

(2-Methyloxazol-5-yl)methanol is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stable 5-membered oxazole ring substituted with a reactive primary alcohol, makes it an invaluable synthon for introducing the 2-methyloxazole moiety into more complex molecular architectures. The oxazole ring is a common feature in numerous biologically active natural products and pharmaceutical agents, prized for its ability to act as a bioisostere for ester and amide functionalities and to engage in hydrogen bonding.

This guide provides detailed, field-proven protocols for the three primary transformations of this compound: oxidation to the corresponding aldehyde, esterification, and etherification. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to empower researchers to adapt these methods to their specific synthetic goals.

Physicochemical Properties & Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements for this compound.

PropertyValueSource
Molecular Formula C₅H₇NO₂[1][2][3]
Molecular Weight 113.11 g/mol [1][2][3]
CAS Number 1065073-48-4[1][3][4]
Appearance Liquid[1]
Purity Typically ≥97%[1][3]

Safety & Handling: Researchers must adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[5]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[6][7] In case of contact, rinse the affected area thoroughly with water.[6][7] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a dry, cool place.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Core Application 1: Oxidation to (2-Methyloxazol-5-yl)carbaldehyde

The oxidation of the primary alcohol to an aldehyde is a cornerstone transformation, converting the nucleophilic alcohol into a versatile electrophilic handle. The resulting aldehyde is a critical intermediate for forming carbon-carbon bonds (e.g., Wittig, Grignard, aldol reactions) and carbon-nitrogen bonds (e.g., reductive amination), significantly expanding the synthetic utility of the oxazole core.

Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol utilizes Dess-Martin periodinane, a mild and highly selective oxidizing agent that is well-suited for substrates containing sensitive heterocyclic rings. It operates at room temperature and typically results in high yields with simple workup procedures.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Oxidant: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. Rationale: Portion-wise addition helps to control any minor exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. Rationale: The NaHCO₃ neutralizes the acetic acid byproduct, and Na₂S₂O₃ quenches any unreacted DMP.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (2-Methyloxazol-5-yl)carbaldehyde.

G cluster_workflow Workflow: DMP Oxidation setup 1. Dissolve Reactant in Anhydrous DCM add_dmp 2. Add Dess-Martin Periodinane (1.2 eq) setup->add_dmp monitor 3. Monitor by TLC (1-3 hours) add_dmp->monitor quench 4. Quench with NaHCO₃ / Na₂S₂O₃ monitor->quench extract 5. Extract with DCM quench->extract purify 6. Dry, Concentrate & Purify via Chromatography extract->purify product Pure Aldehyde purify->product G cluster_logic Logical Steps: Etherification start Reactant Alcohol (R-OH) deprotonate Deprotonation (+ NaH) start->deprotonate alkoxide Alkoxide Intermediate (R-O⁻Na⁺) deprotonate->alkoxide sn2 SN2 Reaction (+ Alkyl Halide, R'-X) alkoxide->sn2 product Final Ether Product (R-O-R') sn2->product

References

Application Notes and Protocols for (2-Methyloxazol-5-yl)methanol in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Oxazole Building Block

(2-Methyloxazol-5-yl)methanol is a bifunctional heterocyclic compound featuring a stable 2-methyloxazole core and a reactive primary alcohol.[1][2][3] While specific, direct applications in complex heterocyclic synthesis are not extensively documented in peer-reviewed literature, its structure presents a valuable opportunity for its use as a versatile building block. The oxazole moiety is a key pharmacophore in numerous biologically active compounds, prized for its ability to act as a bioisostere for ester and amide groups and to engage in hydrogen bonding. The primary alcohol at the 5-position serves as a convenient synthetic handle, allowing for the strategic introduction of the 2-methyloxazole unit into a wide array of molecular scaffolds.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the potential applications of this compound. By leveraging well-established synthetic transformations, this readily available starting material can be elaborated into a variety of intermediates crucial for the synthesis of novel heterocyclic systems. We will explore its conversion into electrophilic species and its use in nucleophilic additions and coupling reactions, complete with detailed, field-proven protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 1065073-48-4[1][2][3]
Molecular Formula C₅H₇NO₂[1][3]
Molecular Weight 113.11 g/mol [1][3]
Appearance Liquid[1]
Purity Typically ≥97%[1]

Core Synthetic Transformations and Applications

The synthetic utility of this compound is primarily derived from the reactivity of its hydroxymethyl group. By converting this alcohol into other functional groups, we can unlock a diverse range of applications in heterocyclic chemistry. The following sections detail key transformations and provide generalized protocols for their execution.

Oxidation to (2-Methyloxazol-5-yl)carbaldehyde: A Gateway to Imine and Olefin Chemistry

The oxidation of the primary alcohol to the corresponding aldehyde is a cornerstone transformation. The resulting (2-Methyloxazol-5-yl)carbaldehyde is a versatile intermediate for constructing larger heterocyclic systems through reactions such as reductive amination, Wittig olefination, and multicomponent reactions.

G start This compound oxidation Oxidation (e.g., PCC, Swern, DMP) start->oxidation aldehyde (2-Methyloxazol-5-yl)carbaldehyde oxidation->aldehyde reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) aldehyde->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) aldehyde->wittig mcr Multicomponent Reaction (e.g., Ugi, Passerini) aldehyde->mcr amine_product Substituted Amines reductive_amination->amine_product alkene_product Vinyl-Substituted Oxazoles wittig->alkene_product mcr_product Complex Heterocycles mcr->mcr_product

Caption: Oxidation of the starting alcohol to an aldehyde intermediate.

This protocol provides a reliable method for the oxidation of this compound to its aldehyde under mild, low-temperature conditions, minimizing over-oxidation.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: To the cooled solution, add anhydrous DMSO (2.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

  • Quenching: Add anhydrous triethylamine (5.0 eq.) to the flask. The mixture may become thick. Stir for 20 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Work-up: Add water to the reaction mixture and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Conversion to Halides and Mesylates: Crafting Electrophilic Partners

To employ this compound in nucleophilic substitution or cross-coupling reactions, the hydroxyl group must first be converted into a better leaving group, such as a halide or a sulfonate ester (e.g., mesylate or tosylate). This creates a potent electrophile, (2-methyloxazol-5-yl)methyl-X, ready to react with a variety of nucleophiles.

G start This compound activation Activation (SOCl₂, MsCl, PBr₃) start->activation electrophile (2-Methyloxazol-5-yl)methyl-X (X = Cl, Br, OMs) activation->electrophile nucleophilic_sub Nucleophilic Substitution (Nu⁻ = R₂N⁻, RS⁻, RO⁻) electrophile->nucleophilic_sub coupling Cross-Coupling (e.g., Suzuki, Sonogashira) electrophile->coupling sub_product Ethers, Amines, Thioethers nucleophilic_sub->sub_product coupling_product Coupled Heterocycles coupling->coupling_product

Caption: Activation of the alcohol to form versatile electrophiles.

This protocol details the conversion of the alcohol to its mesylate, a highly effective leaving group for Sₙ2 reactions.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine, anhydrous

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add anhydrous triethylamine (1.5 eq.) to the solution and stir.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C. A precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (to avoid decomposition) to yield the crude mesylate. This product is often used immediately in the next step without further purification due to potential instability.

Ether and Ester Formation: Modulating Physicochemical Properties

Direct etherification or esterification of this compound provides a straightforward route to modify the molecule's lipophilicity, steric profile, and metabolic stability. These derivatives can be final target molecules or intermediates where the ether or ester linkage acts as a spacer.

This protocol describes the formation of an ether by reacting the alkoxide of this compound with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • An alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Alkoxide Formation: Suspend NaH (1.2 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool to 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Electrophile Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 2-16 hours). Gentle heating may be required for less reactive halides.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by silica gel column chromatography to obtain the desired ether.

Conclusion and Future Outlook

This compound represents a strategic and underutilized building block in heterocyclic chemistry. The protocols outlined in this guide demonstrate how standard, high-yielding organic transformations can convert this simple alcohol into a range of versatile intermediates. By transforming the hydroxyl group into an aldehyde, a leaving group, or incorporating it into ether and ester linkages, chemists can readily introduce the (2-methyloxazol-5-yl)methyl fragment into target structures. This opens the door to the rapid generation of novel compound libraries for agrochemical and pharmaceutical research, enabling the exploration of new chemical space and the development of next-generation bioactive molecules.

References

Application Notes & Protocols: The Strategic Role of (2-Methyloxazol-5-yl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry, prized for its ability to engage in hydrogen bonding, act as a bioisosteric replacement for other functional groups, and provide a rigid scaffold for pharmacophore presentation.[1][2][3] (2-Methyloxazol-5-yl)methanol has emerged as a particularly valuable chemical intermediate, offering a synthetically versatile handle for the elaboration of complex molecules. This guide provides an in-depth exploration of its applications, detailing key chemical transformations and providing field-proven protocols for its use in research and development settings.

Introduction: The Significance of the Oxazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceuticals. Among them, the five-membered oxazole ring is of paramount importance due to its widespread presence in bioactive natural products and synthetic drugs.[2][4] Its unique electronic properties and structural rigidity make it an ideal component for designing molecules that can interact with biological targets like enzymes and receptors with high specificity.[2]

This compound (CAS No. 1065073-48-4) is a bifunctional building block.[5][6][7] It features a stable 2-methyloxazole core and a reactive primary alcohol at the 5-position. This hydroxymethyl group is the key to its utility, serving as a versatile point of attachment or modification, allowing chemists to readily incorporate the oxazole moiety into larger, more complex molecular architectures.

Physicochemical Properties

A clear understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis.

PropertyValueSource
CAS Number 1065073-48-4[5]
Molecular Formula C₅H₇NO₂[5][7]
Molecular Weight 113.11 g/mol [5][7]
Appearance Liquid[5]
Purity Typically ≥97%[5]

Core Synthetic Transformations and Applications

The primary alcohol functionality of this compound is the gateway to a diverse range of chemical transformations. These reactions allow for its incorporation into target molecules through the formation of ethers, esters, aldehydes, and halides.

G A This compound B Oxidation (e.g., PCC, Swern, DMP) A->B D Etherification / O-Alkylation (e.g., Williamson Ether Synthesis) A->D F Halogenation (e.g., SOCl₂, PBr₃) A->F C (2-Methyloxazol-5-yl)carbaldehyde B->C H Further Reactions: - Reductive Amination - Wittig Reaction - Grignard Addition C->H E Oxazole-5-yl)methyl Ethers D->E G 5-(Halomethyl)-2-methyloxazole F->G I Nucleophilic Substitution G->I

Caption: Key synthetic pathways originating from this compound.

Oxidation to Aldehyde: A Gateway to C-C and C-N Bond Formation

The oxidation of the primary alcohol to the corresponding aldehyde, (2-methyloxazol-5-yl)carbaldehyde, is arguably the most powerful transformation. Aldehydes are exceptionally versatile intermediates, participating in a wide array of bond-forming reactions.

  • Causality: Converting the alcohol to an aldehyde transforms the carbon from a nucleophilic character (in the alcohol) to an electrophilic one. This "umpolung" of reactivity opens the door to reactions with nucleophiles like amines (reductive amination), ylides (Wittig reaction), and organometallics (Grignard/organolithium addition), enabling significant molecular extension.

  • Trustworthiness: The protocol must be reliable and high-yielding, avoiding over-oxidation to the carboxylic acid, which is a common side reaction.[8] Modern methods using reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions provide excellent control and are highly reproducible.[8][9]

O-Alkylation and Etherification: Building Molecular Bridges

The conversion of the hydroxyl group into an ether linkage is a fundamental strategy for connecting the oxazole core to other fragments of a target molecule.

  • Causality: Ether bonds are generally stable under a wide range of physiological and chemical conditions, making them ideal linkers in drug molecules. The Williamson ether synthesis and its variants are the most common methods, where the alcohol is first deprotonated to form a more nucleophilic alkoxide, which then displaces a halide or other leaving group on the alkylating agent.[10]

  • Trustworthiness: The success of this reaction depends on the careful choice of base and solvent to ensure complete deprotonation without promoting side reactions. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is a standard, self-validating approach.[11][12]

Experimental Protocols

The following protocols are designed to be robust and reproducible. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[13][14]

Protocol 1: Oxidation to (2-Methyloxazol-5-yl)carbaldehyde via Dess-Martin Periodinane (DMP)

This protocol is chosen for its mild reaction conditions, operational simplicity, and high chemoselectivity for primary alcohols.

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification A 1. Dissolve this compound in anhydrous Dichloromethane (DCM) B 2. Place under Nitrogen atmosphere and cool to 0°C A->B C 3. Add Dess-Martin Periodinane (DMP) portion-wise over 10 min B->C D 4. Allow to warm to room temperature and stir for 1-2 hours C->D E 5. Monitor reaction by TLC (e.g., 30% EtOAc/Hexanes) D->E F 6. Quench with sat. Na₂S₂O₃ and sat. NaHCO₃ solution E->F G 7. Stir vigorously for 20 min F->G H 8. Separate layers, extract aqueous phase with DCM (2x) G->H I 9. Dry combined organic layers (Na₂SO₄), filter, and concentrate H->I J 10. Purify by flash chromatography I->J

Caption: Step-by-step workflow for the DMP oxidation of this compound.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP), 1.1 equivalents

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Inert Atmosphere: Place the flask under a nitrogen or argon atmosphere and cool the solution to 0°C using an ice-water bath.

  • Addition of Oxidant: Add DMP (1.1 eq) to the stirred solution in small portions over 10 minutes. Rationale: Portion-wise addition helps to control the initial exotherm of the reaction.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0°C and quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Rationale: Na₂S₂O₃ reduces excess DMP, and NaHCO₃ neutralizes the acetic acid byproduct.

  • Extraction: Stir the biphasic mixture vigorously for 20 minutes until the solids dissolve. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel to yield the pure (2-methyloxazol-5-yl)carbaldehyde.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol describes a general method for forming an ether linkage, exemplified by benzylation.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil, 1.2 equivalents

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl Bromide (BnBr), 1.1 equivalents

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M). Cool the solution to 0°C.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the solution. Caution: Hydrogen gas is evolved. Stir the suspension at 0°C for 30 minutes. Rationale: This step forms the sodium alkoxide, which is a potent nucleophile.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Dilute the mixture with water and ethyl acetate. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired benzyl ether.

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives should be handled with care.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[14] Do not ingest or inhale.[13]

  • Hazards: While specific toxicity data for this compound is limited, related oxazole and isoxazole compounds can cause skin and serious eye irritation.[14][15] Assume the compound is hazardous and handle accordingly.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[15][16]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15][16]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[15]

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a high-value intermediate for synthetic and medicinal chemists. Its primary alcohol functionality provides a reliable and versatile anchor point for a range of critical chemical transformations, including oxidation and etherification. The protocols outlined in this guide offer robust and reproducible methods for leveraging this building block in the synthesis of complex molecules, enabling the rapid advancement of drug discovery and development programs.

References

Catalytic Conversion of Methanol in Organic Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methanol as a Versatile C1 Building Block

Methanol, the simplest alcohol, has emerged as a cornerstone in modern organic synthesis, largely due to its abundance and the diverse array of high-value chemicals it can be catalytically converted into. Its origins from natural gas, coal, biomass, and potentially from renewable sources like CO2 hydrogenation, position it as a critical feedstock for the chemical industry's transition towards more sustainable practices.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key catalytic transformations of methanol, complete with detailed application notes and experimental protocols. We will delve into the mechanistic intricacies of these reactions, offering insights into catalyst selection and process optimization.

I. Methanol to Hydrocarbons (MTH): Crafting Carbon Chains

The conversion of methanol to hydrocarbons is a remarkable process that enables the formation of carbon-carbon bonds from a single-carbon source.[3] This technology is broadly categorized into two main industrial processes: Methanol-to-Olefins (MTO) and Methanol-to-Gasoline (MTG).

A. The Hydrocarbon Pool Mechanism: A Paradigm in C-C Bond Formation

The dominant mechanism for the MTH reaction over acidic zeolite catalysts is the "hydrocarbon pool" mechanism.[4] This indirect pathway involves the initial formation of an equilibrium mixture of methanol, dimethyl ether (DME), and water.[5] Subsequently, this mixture reacts with organic species trapped within the zeolite pores, known as the hydrocarbon pool, to generate a variety of hydrocarbon products.[6] These entrapped species, which can be olefins or aromatic compounds, act as cocatalysts, facilitating the growth of the hydrocarbon chain.[4][7]

The nature of the zeolite catalyst, particularly its pore structure and acidity, plays a crucial role in determining the product selectivity.[8][9]

B. Methanol-to-Olefins (MTO): A Source of Light Alkenes

The MTO process is a vital route for producing light olefins, primarily ethylene and propylene, which are key building blocks for polymers.[10][11]

  • Catalyst of Choice: Silicoaluminophosphate (SAPO) molecular sieves, particularly SAPO-34, are highly effective for the MTO reaction due to their small pore size and cage-like structure, which favors the formation of light olefins.[10][12]

  • Reaction Mechanism: The reaction proceeds through the hydrocarbon pool mechanism, where methanol or DME reacts with trapped organic species within the SAPO-34 cages.[13] The confined space within the cages restricts the formation of larger hydrocarbons, leading to high selectivity for ethylene and propylene.

Protocol 1: Lab-Scale Methanol-to-Olefins (MTO) Reaction using a Fixed-Bed Reactor

Objective: To demonstrate the catalytic conversion of methanol to light olefins using a SAPO-34 catalyst in a continuous flow fixed-bed reactor.

Materials:

  • Methanol (ACS grade or higher)

  • SAPO-34 catalyst (e.g., from Zeolyst International)

  • High-purity nitrogen or helium (carrier gas)

  • Quartz wool

  • Tubular quartz reactor (e.g., 10 mm inner diameter)

  • Tube furnace with temperature controller

  • Mass flow controllers (for gas and liquid feeds)

  • Syringe pump (for liquid methanol feed)

  • Heated transfer line

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column for hydrocarbon analysis (e.g., PLOT Al2O3/KCl)

  • Cold trap (e.g., using a dry ice/acetone bath)

Procedure:

  • Catalyst Preparation:

    • Press the SAPO-34 powder into pellets and then crush and sieve to the desired particle size (e.g., 250-425 µm).

    • Load approximately 0.5 g of the sieved catalyst into the center of the quartz reactor, holding it in place with quartz wool plugs.

  • Reactor Setup:

    • Place the reactor inside the tube furnace.

    • Connect the gas and liquid feed lines to the top of the reactor. The methanol feed should be vaporized and mixed with the carrier gas before entering the reactor.

    • Connect the reactor outlet to a heated transfer line leading to the GC for online analysis. A cold trap should be placed before the GC to condense any unreacted methanol and water.

  • Catalyst Activation:

    • Heat the catalyst under a flow of nitrogen or helium (e.g., 50 mL/min) to 550°C at a ramp rate of 5°C/min.

    • Hold at 550°C for at least 4 hours to remove any adsorbed water and impurities.

  • Reaction:

    • Cool the reactor to the desired reaction temperature (e.g., 450°C).

    • Start the flow of the carrier gas (e.g., N2 at 30 mL/min).

    • Introduce the methanol feed using the syringe pump at a specific weight hourly space velocity (WHSV), for example, 1 h⁻¹.

  • Product Analysis:

    • After the reaction reaches a steady state (typically after 30-60 minutes), inject the gaseous product stream into the GC for analysis.

    • Identify and quantify the products (ethylene, propylene, butenes, etc.) using calibrated standards.

  • Shutdown:

    • Stop the methanol feed.

    • Continue the carrier gas flow while the reactor cools down to room temperature.

Data Analysis:

  • Calculate the methanol conversion and the selectivity for each olefin product.

C. Methanol-to-Gasoline (MTG): Synthetic Fuel Production

The MTG process, originally developed by Mobil (now ExxonMobil) in the 1970s, converts methanol into high-octane gasoline.[2][5][14]

  • Catalyst of Choice: The key catalyst for the MTG process is the medium-pore zeolite ZSM-5.[5][8] Its unique three-dimensional channel system allows for the formation of a wide range of hydrocarbons, including paraffins, olefins, and aromatics, within the gasoline boiling range.[15]

  • Process: The process first involves the dehydration of methanol to an equilibrium mixture of methanol, DME, and water.[5] This mixture is then passed over the ZSM-5 catalyst, where it is converted into a mixture of hydrocarbons.[15]

II. Selective Oxidation of Methanol: Accessing Key Intermediates

The controlled oxidation of methanol provides access to fundamental C1 and C2 building blocks with widespread applications in the chemical industry.

A. Methanol to Formaldehyde: A High-Volume Chemical

The partial oxidation of methanol to formaldehyde is one of the largest-volume chemical processes worldwide.[16] Formaldehyde is a crucial precursor for various resins, plastics, and other chemical products.[17]

  • Catalytic Systems: Two main industrial processes are used:

    • Silver-Catalyzed Process: This process operates at high temperatures (around 650°C) and utilizes a silver catalyst. It involves both oxidation and dehydrogenation reactions.[17][18]

    • Formox Process: This process uses a mixed oxide catalyst of iron molybdate (Fe₂(MoO₄)₃–MoO₃) and operates at lower temperatures (250–400°C).[16][18][19] It is known for its high selectivity and methanol conversion.[20]

The reaction mechanism over the iron molybdate catalyst involves the dissociative chemisorption of methanol, followed by catalyst reduction and reoxidation.[20]

Protocol 2: Synthesis of an Iron Molybdate Catalyst for Formaldehyde Production

Objective: To prepare a Fe₂(MoO₄)₃–MoO₃ catalyst for the selective oxidation of methanol to formaldehyde.

Materials:

  • Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Ammonia solution (25 wt%)

  • Deionized water

  • Beakers, magnetic stirrer, hot plate, pH meter

  • Buchner funnel and filter paper

  • Drying oven

  • Calcination furnace

Procedure:

  • Solution Preparation:

    • Dissolve a stoichiometric amount of ammonium heptamolybdate in deionized water with gentle heating to form solution A.

    • Dissolve a corresponding amount of iron(III) nitrate in deionized water to form solution B. The Mo/Fe atomic ratio should be between 1.5 and 2.5 for optimal catalytic performance.[16]

  • Precipitation:

    • Slowly add solution B to solution A under vigorous stirring.

    • Adjust the pH of the resulting slurry to a value between 2 and 5 by adding ammonia solution dropwise. A yellow precipitate will form.

  • Aging and Filtration:

    • Continue stirring the slurry at room temperature for 1-2 hours to allow for aging of the precipitate.

    • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove residual nitrates and ammonium ions.

  • Drying and Calcination:

    • Dry the filter cake in an oven at 110°C overnight.

    • Calcine the dried powder in a furnace in a static air atmosphere. A typical calcination program would be to heat to 400-500°C at a ramp rate of 2-5°C/min and hold for 4-6 hours.

  • Characterization (Optional but Recommended):

    • Characterize the final catalyst using techniques such as X-ray diffraction (XRD) to confirm the crystalline phases, Brunauer-Emmett-Teller (BET) analysis for surface area, and temperature-programmed desorption (TPD) to assess acidity.

B. Methanol to Methyl Formate: A Greener Alternative

Methyl formate is an important intermediate in C1 chemistry and can be produced by the oxidative dehydrogenation of methanol.[21] This route is an attractive alternative to the traditional carbonylation of methanol.[22]

  • Catalysts: Supported bimetallic nanoparticles, such as gold-palladium on a titania support (Au-Pd/TiO₂), have shown high activity and selectivity for this reaction at low temperatures.[22][23] Supported palladium catalysts are also effective.[24]

  • Mechanism: The reaction mechanism is believed to involve the adsorption of methanol onto the catalyst surface, followed by oxidation to form methyl formate.[24]

III. Dehydration and Carbonylation Reactions

A. Methanol Dehydration to Dimethyl Ether (DME)

Dimethyl ether is a clean-burning fuel and a valuable chemical intermediate. It is produced by the catalytic dehydration of methanol.[25][26]

  • Catalysts: Acidic catalysts are required for this reaction. Gamma-alumina (γ-Al₂O₃) is a commonly used industrial catalyst due to its high selectivity.[27][28][29] Zeolites such as ZSM-5 are also effective and can offer better stability in the presence of water.[29][30]

  • Reaction Conditions: The reaction is typically carried out in the gas phase at temperatures between 250°C and 400°C.

B. Methanol Carbonylation to Acetic Acid

The carbonylation of methanol is the primary industrial route for the production of acetic acid.[31]

  • Homogeneous Catalysis: Commercial processes like the Monsanto and Cativa processes utilize homogeneous rhodium and iridium complexes, respectively, with halide promoters.[31][32][33]

  • Heterogeneous Catalysis: Research is ongoing to develop stable and active heterogeneous catalysts to simplify catalyst separation and reduce corrosion issues associated with halide promoters.[31][33] Zeolites and other supported metal catalysts are being investigated for this purpose.[31]

IV. Methanol as a Hydrogen Carrier: Steam Reforming

Methanol is considered an excellent liquid carrier for hydrogen, which is a clean energy source.[34][35] Hydrogen can be produced from methanol through steam reforming.[36][37]

  • Process: Methanol steam reforming (MSR) involves reacting methanol with steam over a catalyst to produce hydrogen and carbon dioxide.[34]

  • Catalysts: Copper-based catalysts, often in combination with zinc oxide and alumina (Cu/ZnO/Al₂O₃), are highly effective for MSR.[36]

  • Advantages: MSR operates at relatively low temperatures (200-350°C) and offers a high hydrogen yield.[34][35]

V. Safety Precautions for Handling Methanol

Methanol is a flammable and toxic liquid.[38] Proper safety precautions are essential when working with methanol in a laboratory setting.[39][40]

  • Flammability: Methanol has a low flash point and its vapors can form explosive mixtures with air. It should be handled in a well-ventilated area, away from ignition sources.[40][41]

  • Toxicity: Methanol is toxic if ingested, inhaled, or absorbed through the skin.[38] Ingestion can lead to blindness and can be fatal.[38]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[39][40]

  • Handling: Use a fume hood when working with significant quantities of methanol.[40]

  • Storage: Store methanol in a cool, dry, and well-ventilated area in a tightly sealed container.[39]

  • Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with a non-combustible material and dispose of it as hazardous waste.[38]

VI. Data Presentation and Visualization

Table 1: Comparison of Catalytic Systems for Methanol Conversion
Transformation Product(s) Catalyst Typical Temperature (°C) Key Advantages References
Methanol-to-Olefins (MTO)Ethylene, PropyleneSAPO-34400-500High selectivity to light olefins[10],[11],[42]
Methanol-to-Gasoline (MTG)Gasoline-range hydrocarbonsZSM-5350-450Produces high-octane gasoline[5],[2],[14]
Methanol to FormaldehydeFormaldehydeFe₂(MoO₄)₃–MoO₃250-400High conversion and selectivity[16],[20],[18]
Methanol to Dimethyl EtherDimethyl Etherγ-Al₂O₃, Zeolites250-400High selectivity to DME[25],[27],[29]
Methanol Steam ReformingHydrogen, Carbon DioxideCu/ZnO/Al₂O₃200-350High hydrogen yield at low temp.[34],[36],[37]

Diagrams

MTH_Mechanism cluster_feed Feed cluster_equilibrium Initial Equilibrium cluster_zeolite Zeolite Catalyst Pore cluster_products Products Methanol Methanol (CH3OH) DME Dimethyl Ether (DME) Methanol->DME Dehydration DME->Methanol HCP Hydrocarbon Pool (Olefins/Aromatics) DME->HCP Reaction with HCP Water Water (H2O) HCP->HCP Olefins Olefins (C2-C4) HCP->Olefins Cracking/Elimination Gasoline Gasoline (C5+) Olefins->Gasoline Oligomerization, Cyclization, etc. Methanol_Oxidation_Pathways cluster_formaldehyde Formaldehyde Synthesis cluster_methylformate Methyl Formate Synthesis Methanol Methanol (CH3OH) Catalyst_FeMo Fe2(MoO4)3–MoO3 ~250-400°C Methanol->Catalyst_FeMo Partial Oxidation Catalyst_AuPd Au-Pd/TiO2 <100°C Methanol->Catalyst_AuPd Oxidative Dehydrogenation Formaldehyde Formaldehyde (CH2O) Catalyst_FeMo->Formaldehyde MethylFormate Methyl Formate (HCOOCH3) Catalyst_AuPd->MethylFormate

References

Application Notes and Protocols: Methanol as a Sustainable C1 Source in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Traditional synthetic routes to these vital heterocycles often rely on harsh reagents and multi-step processes. This application note details the innovative and sustainable use of methanol as a C1 building block for the synthesis of benzimidazoles. By leveraging methanol, an abundant and renewable feedstock, these protocols offer atom-economical and environmentally benign alternatives to classical methods. We provide in-depth technical guidance, comparative data, and step-by-step protocols for transition metal-catalyzed, iodine-catalyzed, and metal-free synthetic strategies, enabling researchers to adopt greener methodologies in their drug discovery and development workflows.

Introduction: The Imperative for Greener Benzimidazole Synthesis

Benzimidazoles are a privileged class of N-heterocyclic compounds, renowned for their broad spectrum of biological activities, including antiulcer, anthelmintic, antiviral, and anticancer properties. The conventional synthesis, often involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically requires high temperatures and strong acidic conditions.[1] An alternative route, the condensation with aldehydes followed by oxidative cyclization, can lead to complex product mixtures without the use of stoichiometric oxidants.[2]

The quest for sustainability in organic synthesis has driven the exploration of more efficient and environmentally friendly methods. Methanol, as a readily available, inexpensive, and renewable C1 source, presents an ideal solution.[3] Its use in "borrowing hydrogen" or "acceptorless dehydrogenative coupling" (ADC) reactions represents a significant advancement. In these processes, the catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde in situ. This aldehyde then reacts with the diamine, and the borrowed hydrogen is subsequently returned in a final reductive step, with water and hydrogen gas being the only byproducts. This atom-economical approach avoids the pre-synthesis and handling of often unstable aldehydes and eliminates the need for external oxidants.

This guide provides a comprehensive overview of three major catalytic systems that effectively utilize methanol as a C1 source for benzimidazole synthesis, offering detailed protocols and mechanistic insights to facilitate their adoption in the modern research laboratory.

Mechanistic Overview: The Dehydrogenative Coupling Pathway

The core mechanism underpinning the use of methanol in benzimidazole synthesis is the catalytic acceptorless dehydrogenative coupling (ADC). This elegant process transforms a simple alcohol into a reactive carbonyl intermediate without the need for an external oxidant.

Dehydrogenative_Coupling_Mechanism cluster_0 Catalytic Cycle cluster_1 Overall Reaction Methanol Methanol (CH₃OH) Formaldehyde Formaldehyde (HCHO) (in situ) Methanol->Formaldehyde - H₂ (to Catalyst) Hemiaminal Hemiaminal Intermediate Formaldehyde->Hemiaminal + Diamine Diamine o-Phenylenediamine Diamine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Benzimidazoline Benzimidazoline Imine->Benzimidazoline Intramolecular Cyclization Benzimidazole Benzimidazole Imine->Benzimidazole Oxidative Cyclization Benzimidazoline->Benzimidazole - H₂ (to Catalyst) Catalyst_H2 Catalyst-H₂ Catalyst Catalyst Catalyst_H2->Catalyst - H₂ (gas) Catalyst->Catalyst_H2 + H₂ (from Methanol) Reactants o-Phenylenediamine + 2 CH₃OH Products 1,2-Disubstituted Benzimidazole + 2 H₂O + 2 H₂ Reactants->Products Catalyst, Heat

Figure 1: Generalized workflow for benzimidazole synthesis via acceptorless dehydrogenative coupling.

The process is initiated by the catalyst abstracting two hydrogen atoms from methanol to form formaldehyde in situ and a metal-hydride species. The formaldehyde then undergoes condensation with one of the amino groups of o-phenylenediamine to form a hemiaminal, which subsequently dehydrates to an imine. Intramolecular cyclization of the imine yields a dihydrobenzimidazole (benzimidazoline) intermediate. A final dehydrogenation step, again facilitated by the catalyst, aromatizes the ring to the stable benzimidazole product, regenerating the active catalyst and releasing hydrogen gas. When starting from 2-nitroanilines, the hydrogen generated in situ serves to reduce the nitro group to an amine, which then participates in the cyclization cascade.[4]

Catalytic Systems and Protocols

The choice of catalyst is critical and dictates the reaction conditions and substrate scope. Below, we detail protocols for three robust and well-documented catalytic systems.

Transition Metal-Catalyzed Synthesis

Catalysts based on abundant and inexpensive first-row transition metals like iron and copper are highly attractive for their economic and environmental benefits. More precious metals like iridium, while more costly, often offer higher efficiency and milder reaction conditions.

Iron catalysts, particularly Knölker-type (cyclopentadienone)iron carbonyl complexes, have proven effective for the acceptorless dehydrogenative coupling of alcohols with aromatic diamines.[5] This method is particularly adept at producing 1,2-disubstituted benzimidazoles.

Protocol 1: Iron-Catalyzed Synthesis of 1-Benzyl-2-phenyl-1H-benzo[d]imidazole [5]

Reagent/ParameterAmount/ValueNotes
o-Phenylenediamine54.1 mg (0.5 mmol)Substrate
Benzyl Alcohol162.2 mg (1.5 mmol, 3 eq.)C1 & N-alkylation source
Potassium tert-butoxide (tBuOK)84.2 mg (0.75 mmol, 1.5 eq.)Base
(Cyclopentadienone)iron tricarbonyl complex8.4 mg (0.02 mmol, 4 mol%)Catalyst
Trimethylamine N-oxide (TMAO)3.0 mg (0.04 mmol, 8 mol%)Oxidant/Co-catalyst
Xylene2 mLSolvent
Temperature150 °C
Time24 h
AtmosphereNitrogen
Yield ~81-85% Isolated yield

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 15-mL Schlenk flask equipped with a magnetic stir bar, add o-phenylenediamine, potassium tert-butoxide, the iron catalyst, and TMAO.

  • Inert Atmosphere: Seal the flask and purge with nitrogen gas for 5-10 minutes.

  • Reagent Addition: Add xylene and benzyl alcohol via syringe.

  • Reaction: Place the flask in a preheated oil bath at 150 °C and stir for 24 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with dichloromethane (20 mL).

  • Purification: Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexane) to afford the pure product.

Causality and Insights:

  • Excess Alcohol: Benzyl alcohol serves as both the C1 source (after oxidation to benzaldehyde) and the N-alkylating agent. A threefold excess drives the reaction towards the 1,2-disubstituted product.

  • Base: tBuOK is crucial for the dehydrogenation steps and facilitates the cyclization.

  • TMAO: Trimethylamine N-oxide can act as an oxidant to facilitate the initial dehydrogenation step, potentially improving catalyst turnover.

Copper-based catalysts are widely used due to their low cost and versatile reactivity. Copper(II) hydroxide, an inexpensive and commercially available solid catalyst, can efficiently promote the synthesis of 2-substituted benzimidazoles in methanol at room temperature.[6]

Copper_Catalyzed_Workflow cluster_workflow Experimental Workflow Start Combine o-Phenylenediamine, Aldehyde, and Cu(OH)₂ in Methanol Stir Stir at Room Temperature (4-8 h) Start->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter to Remove Solid Catalyst Monitor->Filter Reaction Complete Precipitate Add Water to Filtrate to Precipitate Product Filter->Precipitate Isolate Filter and Dry Pure Product Precipitate->Isolate

Figure 2: Workflow for copper-catalyzed benzimidazole synthesis.

Protocol 2: Copper(II) Hydroxide Catalyzed Synthesis of 2-Phenyl-1H-benzimidazole [6]

Reagent/ParameterAmount/ValueNotes
o-Phenylenediamine108 mg (1.0 mmol)Substrate
Benzaldehyde127 mg (1.2 mmol, 1.2 eq.)C1 source (pre-formed)
Copper(II) Hydroxide (Cu(OH)₂)10 mg (~10 mol%)Catalyst
Methanol5 mLSolvent
TemperatureRoom Temperature
Time6 h
AtmosphereAir (Open flask)
Yield ~98% Isolated yield

Step-by-Step Procedure:

  • Reaction Setup: In a 25-mL round-bottom flask, combine o-phenylenediamine, benzaldehyde, and copper(II) hydroxide in methanol.

  • Reaction: Stir the mixture at room temperature for 6 hours. The reaction can be left open to the air.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon completion, filter the reaction mixture to remove the solid Cu(OH)₂ catalyst. The catalyst can be washed, dried, and reused.

  • Product Isolation: Add water to the filtrate until the product precipitates.

  • Purification: Collect the solid product by filtration, wash with water, and dry to obtain the pure benzimidazole.

Causality and Insights:

  • Catalyst Role: Cu(OH)₂ acts as a heterogeneous catalyst, facilitating the oxidative cyclization. Its solid nature allows for easy recovery and recycling.[7]

  • Methanol as Solvent: While this specific protocol uses an aldehyde directly, the reaction is highly compatible with using methanol as both the solvent and, in related protocols, the C1 source via in situ oxidation.[6]

  • Open Air: The reaction utilizes atmospheric oxygen as the terminal oxidant, making it a green and operationally simple procedure.

Iodine-Catalyzed Synthesis

Molecular iodine has emerged as an inexpensive, non-toxic, and efficient metal-free catalyst for a variety of organic transformations, including the synthesis of benzimidazoles. It mediates the oxidative cyclization under mild conditions.

Protocol 3: Iodine-Catalyzed Synthesis of 2-Substituted Benzimidazoles [8]

Reagent/ParameterAmount/ValueNotes
o-Phenylenediamine108 mg (1.0 mmol)Substrate
Aromatic Aldehyde1.0 mmolC1 source (pre-formed)
Iodine (I₂)25.4 mg (0.1 mmol, 10 mol%)Catalyst
Sodium Hydroxide (NaOH)80 mg (2.0 mmol, 2 eq.)Base/Oxidant system component
Ethanol5 mLSolvent
MethodUltrasound IrradiationAlternative to stirring
TemperatureRoom Temperature
Time4-7 min
Yield Up to 99% Isolated yield

Step-by-Step Procedure:

  • Reaction Setup: In a flask, dissolve o-phenylenediamine and the aldehyde in ethanol.

  • Catalyst/Reagent Addition: Add sodium hydroxide followed by iodine.

  • Reaction: Place the flask in an ultrasonic bath and irradiate at room temperature for 4-7 minutes. Alternatively, the mixture can be stirred vigorously.

  • Quenching: After the reaction is complete (monitored by TLC), pour the mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Product Isolation: The product will precipitate. Collect the solid by filtration.

  • Purification: Wash the solid with cold water and dry. If necessary, recrystallize from ethanol.

Causality and Insights:

  • Iodine's Role: Iodine acts as a catalyst for the dehydrogenation (oxidation) of the benzimidazoline intermediate to the final benzimidazole product. The NaOH/I₂ system is a potent oxidant.[8]

  • Ultrasound: Ultrasonic irradiation provides energy to the reaction through acoustic cavitation, significantly accelerating the reaction rate compared to conventional stirring.

  • Metal-Free: This protocol avoids the use of transition metals, which can be advantageous in pharmaceutical synthesis where metal contamination is a concern.[9]

Comparative Analysis of Catalytic Systems

FeatureIron-CatalyzedCopper-CatalyzedIodine-Catalyzed
Starting Materials Alcohols, o-PhenylenediaminesAlcohols/Aldehydes, o-PhenylenediaminesAldehydes, o-Phenylenediamines
Typical Products 1,2-Disubstituted Benzimidazoles2-Substituted Benzimidazoles2-Substituted Benzimidazoles
Catalyst Cost LowVery LowLow
Reaction Conditions High Temperature (150 °C)Room TemperatureRoom Temperature
Reaction Time Long (24 h)Moderate (4-8 h)Very Short (4-7 min)
Key Advantage Uses earth-abundant metal; good for 1,2-disubstitutionVery mild conditions; simple setup; recyclable catalystMetal-free; extremely rapid reaction
Limitation High temperature; requires inert atmosphereCan be slower than other methodsOften uses pre-formed aldehydes

Safety and Handling

Chemical Safety:

  • Methanol: Methanol is toxic and highly flammable. Handle only in a well-ventilated fume hood.[10] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat (or 100% cotton), and chemical-resistant gloves (e.g., nitrile).[11] Keep away from all ignition sources.[12]

  • o-Phenylenediamine: This compound is toxic and a suspected mutagen. Avoid inhalation of dust and skin contact.

  • Transition Metal Catalysts: While many of the catalysts are used in small quantities, they can be toxic. Handle with care, avoiding inhalation and skin contact. Consult the Safety Data Sheet (SDS) for specific handling instructions.

  • Iodine: Iodine is corrosive and can cause burns. Its vapor is irritating to the respiratory system. Handle in a fume hood.

Procedural Safety:

  • High-Temperature/Pressure Reactions: Some protocols, particularly those using supercritical methanol or sealed tubes, involve high temperatures and pressures. Use a blast shield and ensure the reaction vessel is properly rated for the conditions. Never heat a sealed vessel that is not designed for pressure.

  • Inert Atmosphere: For reactions requiring an inert atmosphere (e.g., iron-catalyzed protocol), ensure proper technique for purging with nitrogen or argon to exclude oxygen, which can be a fire hazard and can deactivate some catalysts.

  • Waste Disposal: Dispose of all chemical waste, especially solutions containing transition metals, according to institutional and local regulations. Do not pour organic solvents or metal waste down the drain.

Conclusion

The use of methanol as a C1 source represents a paradigm shift in the synthesis of benzimidazoles, aligning with the principles of green chemistry. The transition metal-catalyzed, iodine-catalyzed, and metal-free methods detailed in this guide offer researchers a versatile toolkit to produce these important heterocyclic compounds sustainably. By understanding the underlying mechanisms and following the detailed protocols, scientists can significantly reduce waste, avoid hazardous reagents, and improve the overall efficiency of their synthetic endeavors. The continued development of catalysts with higher turnover numbers and broader substrate compatibility will further solidify methanol's role as a key C1 building block in modern organic and medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methyloxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methyloxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to improve your yield and overcome common challenges in this synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several established methods, can present challenges in achieving high yields and purity. This guide will focus on the most common synthetic strategies and the potential pitfalls associated with them, providing you with the expertise to navigate these complexities.

Synthetic Strategies Overview

The construction of the 2,5-disubstituted oxazole core of this compound can be approached through several key synthetic routes. The choice of method often depends on the available starting materials, scalability, and desired purity profile. Here, we will focus on two prominent and versatile methods: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis .

Synthesis_Overview cluster_RG Robinson-Gabriel Synthesis cluster_VL Van Leusen Oxazole Synthesis N-acyl-α-amino ketone N-acyl-α-amino ketone Cyclodehydration Cyclodehydration N-acyl-α-amino ketone->Cyclodehydration H+ (2-Methyloxazol-5-yl)methanol_RG This compound Cyclodehydration->(2-Methyloxazol-5-yl)methanol_RG Aldehyde + TosMIC Protected Hydroxyacetaldehyde + TosMIC Base-mediated Cyclization Base-mediated Cyclization Aldehyde + TosMIC->Base-mediated Cyclization Base (e.g., K2CO3) (2-Methyloxazol-5-yl)methanol_VL This compound Base-mediated Cyclization->(2-Methyloxazol-5-yl)methanol_VL

Caption: Overview of primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield

Observed Issue: The final isolated yield of this compound is consistently low.

Potential Causes & Solutions:

Potential CauseRecommended Action(s)Scientific Rationale
Incomplete reaction during oxazole formation - Robinson-Gabriel: Switch to a stronger dehydrating agent (e.g., from H₂SO₄ to PPA or Eaton's reagent). Increase reaction temperature or time cautiously while monitoring for degradation.[1] - Van Leusen: Ensure the base (e.g., K₂CO₃) is anhydrous and of high quality. Use a slight excess of TosMIC.The cyclodehydration in the Robinson-Gabriel synthesis is an equilibrium process that can be driven forward by more potent dehydrating agents.[1] In the Van Leusen reaction, the initial deprotonation of TosMIC is crucial for initiating the reaction sequence.
Degradation of starting materials or product - Robinson-Gabriel: Employ milder cyclodehydration conditions. Modern methods using reagents like trifluoroacetic anhydride (TFAA) or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with PPh₃/I₂ can be less harsh.[1][2] - General: Ensure the hydroxymethyl group is appropriately protected (e.g., as a silyl ether or benzyl ether) if harsh conditions are unavoidable.Strong acids and high temperatures can lead to charring and polymerization of sensitive substrates.[1] Protecting groups prevent unwanted side reactions of the hydroxyl functionality.
Side reactions consuming starting materials - Robinson-Gabriel: Formation of enamides or other rearrangement products can occur. Milder conditions can suppress these pathways.[1] - Van Leusen: Dimerization of the aldehyde or side reactions of TosMIC can be problematic. Slow addition of the aldehyde to the deprotonated TosMIC solution can minimize these issues.The kinetics of the desired reaction versus side reactions are temperature and reagent dependent. Optimizing these parameters can favor the formation of the desired oxazole.
Loss during workup and purification - Due to its polarity, this compound can be partially soluble in aqueous layers during extraction. - It can also adhere strongly to silica gel during chromatography.See Purification Challenges section for detailed solutions.
Problem 2: Presence of Significant Impurities

Observed Issue: The crude product shows multiple spots on TLC, and purification is challenging.

Potential Causes & Solutions:

Potential CauseRecommended Action(s)Scientific Rationale
Unreacted starting materials - Monitor the reaction closely by TLC or LC-MS to ensure completion. - If the reaction stalls, consider adding a fresh portion of the limiting reagent.Incomplete reactions are a common source of impurities that can co-elute with the product.
Formation of isomeric oxazoles - Robinson-Gabriel: Ensure the regioselectivity of the initial acylation of the amino ketone is high. - This is generally less of an issue for the targeted 2,5-disubstitution pattern.The structure of the starting N-acyl-α-amino ketone dictates the substitution pattern of the resulting oxazole.
Byproducts from protecting group manipulation - If a protecting group is used for the hydroxyl function, ensure complete deprotection. - Incomplete deprotection will lead to a protected version of the final product as a major impurity.The choice of protecting group and deprotection conditions is critical to avoid introducing new impurities. Silyl ethers are often preferred due to their relatively mild removal conditions.
Oxidation of the hydroxymethyl group - If oxidative conditions are present, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. - Use inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.The hydroxymethyl group is susceptible to oxidation, especially if certain reagents for oxazole synthesis have oxidizing properties.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Robinson-Gabriel or Van Leusen, is generally better for preparing this compound?

A1: The "better" route depends on the availability of your starting materials.

  • The Robinson-Gabriel synthesis is a classic and robust method.[2] It is often preferred if you have access to the corresponding N-acyl-α-amino ketone precursor, which can be derived from serine or related amino acids. However, the often harsh acidic conditions can be a drawback for substrates with sensitive functional groups.[1]

  • The Van Leusen synthesis is highly versatile and proceeds under milder, basic conditions.[3][4][5] The key starting materials are an aldehyde and tosylmethyl isocyanide (TosMIC). For this compound, a protected form of hydroxyacetaldehyde would be required. The milder conditions are a significant advantage.[6]

Q2: Do I need to protect the hydroxymethyl group during the synthesis?

A2: It is highly recommended, especially for the Robinson-Gabriel synthesis. The strongly acidic and high-temperature conditions can lead to side reactions involving the free hydroxyl group, such as etherification or elimination. For the Van Leusen synthesis, which is performed under basic conditions, protection might not be strictly necessary, but it can prevent potential alkoxide formation and subsequent side reactions.

Common protecting groups for alcohols include:

  • Silyl ethers (e.g., TBDMS, TIPS): Generally robust and can be removed under mild conditions.

  • Benzyl ether (Bn): Very stable but requires harsher conditions for removal (e.g., hydrogenolysis).

Q3: What are the best practices for purifying this compound?

A3: this compound is a polar compound, which can make purification challenging.

  • Extraction: During aqueous workup, ensure the aqueous layer is thoroughly extracted with a polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol to minimize product loss.

  • Column Chromatography: Standard silica gel chromatography can be effective, but peak tailing may be an issue due to the polar nature of the molecule.

    • To mitigate tailing, consider using a more polar eluent system, such as a gradient of dichloromethane/methanol.[7]

    • Adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent can improve peak shape.[7]

    • For very polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase can be a good alternative.[8]

Q4: I am observing tar formation in my Robinson-Gabriel synthesis. What can I do?

A4: Tar formation is a common issue in reactions that use strong acids and high temperatures.[1] To address this:

  • Lower the reaction temperature: Find the minimum temperature at which the reaction proceeds at a reasonable rate.

  • Use a milder dehydrating agent: Polyphosphoric acid (PPA) is often a good alternative to sulfuric acid. Modern reagents like trifluoroacetic anhydride (TFAA) or the Burgess reagent are even milder.[1]

  • Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

  • Consider microwave-assisted synthesis: Microwave heating can significantly reduce reaction times and often leads to cleaner reactions with higher yields.[1]

Experimental Protocols

Illustrative Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole

This is a general procedure that can be adapted for the synthesis of this compound, assuming a suitably protected starting aldehyde.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous methanol.

  • Reagents: Add potassium carbonate (2.0 eq.) to the methanol. To this suspension, add tosylmethyl isocyanide (TosMIC) (1.1 eq.) and the protected hydroxyacetaldehyde (1.0 eq.).

  • Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 40-60 °C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue.

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate or dichloromethane/methanol).

  • Deprotection: If a protecting group was used, carry out the deprotection step under appropriate conditions to yield the final product, this compound.

Van_Leusen_Workflow Start Start Setup Reaction Setup: - Round-bottom flask - Inert atmosphere - Anhydrous Methanol Start->Setup Add_Reagents Add Reagents: - K2CO3 (2.0 eq.) - TosMIC (1.1 eq.) - Protected Aldehyde (1.0 eq.) Setup->Add_Reagents Reaction_Monitoring Reaction & Monitoring: - Stir at RT or gentle reflux - Monitor by TLC Add_Reagents->Reaction_Monitoring Workup Workup: - Remove Methanol - Add Water & Organic Solvent Reaction_Monitoring->Workup Extraction Extraction: - Separate layers - Extract aqueous phase - Combine, wash, dry, concentrate Workup->Extraction Purification Purification: - Column Chromatography Extraction->Purification Deprotection Deprotection (if applicable) Purification->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: A typical workflow for the Van Leusen oxazole synthesis.

References

Technical Support Center: Purification of Crude (2-Methyloxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Methyloxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical heterocyclic building block. The purity of this intermediate is paramount for successful downstream applications, and this document provides in-depth, field-proven insights into troubleshooting common purification challenges.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before starting the purification process.

Q1: What are the likely impurities in my crude this compound?

A1: Impurities in active pharmaceutical ingredients (APIs) and intermediates can originate from various sources.[1] For this compound, synthesized via methods like the van Leusen reaction, you should anticipate:

  • Organic Impurities: These can be starting materials (e.g., aldehydes, tosylmethylisocyanide), by-products from side reactions, or degradation products.[1][2]

  • Inorganic Impurities: Residues from reagents, catalysts, or inorganic salts used during the synthesis or workup.[1]

  • Residual Solvents: Traces of solvents used in the reaction or extraction steps (e.g., methanol, ethanol, ethyl acetate) that were not completely removed.[1][3]

Q2: What are the primary purification techniques for a polar molecule like this compound?

A2: Given that this compound is a polar heterocyclic alcohol, the most effective purification strategies are:

  • Flash Column Chromatography: This is the most versatile and widely used technique for purifying polar organic compounds on a laboratory scale.[4][5] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[4]

  • Distillation (under vacuum): This method is effective for separating liquids with different boiling points.[6] For a thermally sensitive alcohol, vacuum distillation is preferred to lower the boiling point and prevent decomposition. It is particularly useful for removing non-volatile impurities or residual high-boiling solvents.

  • Recrystallization: While this compound is a liquid at room temperature[7], this technique could be applicable if the crude material is an impure solid or if a stable, crystalline salt derivative can be formed and then re-neutralized after purification. Some oxazole derivatives have been successfully recrystallized from solvents like hexane.[8]

Q3: How do I choose the best purification strategy for my specific situation?

A3: The choice depends on the nature and quantity of your crude material and the impurities present. A preliminary analysis by Thin Layer Chromatography (TLC) and/or ¹H NMR is essential. The following decision tree provides a logical workflow for selecting the appropriate technique.

Purification_Strategy_Decision_Tree start Start: Assess Crude Material (TLC, NMR, Physical State) is_solid Is the crude material a solid? start->is_solid is_liquid Crude material is a liquid/oil is_solid->is_liquid No recrystallization Strategy: Recrystallization (Screen for suitable solvent) is_solid->recrystallization Yes tlc_analysis Run TLC Analysis (Multiple Solvent Systems) is_liquid->tlc_analysis impurities_bp Are impurities significantly different in boiling point? tlc_analysis->impurities_bp chromatography Strategy: Flash Column Chromatography impurities_bp->chromatography No (e.g., close-running spots on TLC) distillation Strategy: Vacuum Distillation impurities_bp->distillation Yes (e.g., baseline spots or solvent peaks in NMR) Chromatography_Parameters Compound This compound (Polar) Stationary Stationary Phase: Silica Gel (Very Polar) Compound->Stationary Strong Adsorption (Sticks to column) Mobile Mobile Phase: Solvent System (Variable Polarity) Mobile->Compound Elution (Moves compound) Mobile->Stationary Competes for Adsorption Sites

References

Technical Support Center: Optimizing Reaction Conditions for (2-Methyloxazol-5-yl)methanol Etherification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (2-Methyloxazol-5-yl)methanol derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the nuances of the Williamson ether synthesis as it applies to this specific heterocyclic alcohol, addressing common pitfalls and providing field-proven solutions.

Frequently Asked Questions (FAQs): Foundational Knowledge & Best Practices

This section addresses the most common preliminary questions regarding the etherification of this compound. A solid understanding of these principles is the first step toward a successful synthesis.

Q1: What is the primary mechanism for the etherification of this compound, and what are the key steps?

The most common and effective method for this transformation is the Williamson ether synthesis .[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The process can be broken down into two fundamental steps:

  • Deprotonation: The hydroxyl group of this compound is deprotonated by a suitable base to form a potent nucleophile, the corresponding alkoxide.

  • Nucleophilic Attack: The newly formed alkoxide attacks an electrophilic alkylating agent (typically a primary alkyl halide or sulfonate), displacing a leaving group and forming the desired ether C-O bond.[3]

The concerted, single-step nature of the SN2 reaction requires careful consideration of steric hindrance and reagent selection to achieve high yields.[4]

Q2: How do I select the optimal base for the deprotonation step?

The choice of base is critical and depends on the acidity of the alcohol and the sensitivity of your substrate. For a primary alcohol like this compound, a strong, non-nucleophilic base is generally required to ensure complete and irreversible deprotonation.

  • Strong Bases (Recommended for most cases): Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[2] They react to form the alkoxide and hydrogen gas, which bubbles out of the solution, driving the equilibrium forward. These should be used in an anhydrous aprotic solvent like THF or DMF.[2]

  • Weaker Bases (Use with caution): Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or hydroxides may be sufficient for more activated alcohols but often lead to incomplete conversion or require harsher conditions (higher temperatures, longer reaction times) for unactivated primary alcohols.[1][5] They can be a good choice if your substrate is sensitive to very strong bases, but optimization is key.

Q3: What is the best solvent for this reaction?

The ideal solvent must be inert to the reaction conditions and capable of promoting the SN2 pathway. Polar aprotic solvents are strongly recommended.[1]

  • Why Polar Aprotic? Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) excel because they solvate the counter-ion (e.g., Na⁺) of the alkoxide but do not hydrogen-bond with the nucleophilic oxygen atom. This leaves the alkoxide "naked" and highly reactive, accelerating the SN2 reaction.[1] Using DMSO has been shown to dramatically increase reaction rates and yields compared to using the parent alcohol as a solvent.[6][7]

  • What to Avoid: Protic solvents (e.g., ethanol, water) will solvate and deactivate the alkoxide nucleophile, severely slowing the reaction rate.[1] Apolar solvents are also poor choices as they do not adequately dissolve the ionic alkoxide intermediate.

Q4: Which alkylating agents are most suitable to minimize side reactions?

The structure of the alkylating agent is the most important factor in preventing unwanted elimination side reactions.

  • Ideal Substrates: Methyl and primary alkyl halides (R-I, R-Br, R-Cl) or sulfonates (R-OTs, R-OMs) are the best electrophiles for the Williamson ether synthesis.[2][4]

  • Problematic Substrates:

    • Secondary alkyl halides will result in a mixture of substitution (SN2) and elimination (E2) products, leading to lower yields and purification challenges.[8]

    • Tertiary alkyl halides will react almost exclusively via elimination to form an alkene and are not suitable for this reaction.[2]

Q5: Are there any critical chemical sensitivities of the oxazole ring I should be aware of?

Yes, the oxazole ring itself presents unique challenges that must be managed.

  • N-Alkylation: The nitrogen at the 3-position is a pyridine-type nitrogen and possesses a lone pair of electrons, making it a potential nucleophile.[9] Under certain conditions, it can compete with the desired O-alkylation, leading to the formation of a quaternary oxazolium salt. This side reaction is more likely in highly polar solvents.

  • C2-Deprotonation: The proton at the C2 position of an oxazole ring is the most acidic.[10][11] In the presence of a very strong base (like n-BuLi), deprotonation at C2 can occur, which may lead to ring-opening or other undesired reactions.[12] While NaH is generally not strong enough to cause this issue, it's a potential reactivity pathway to keep in mind, especially if troubleshooting unexpected decomposition.

Troubleshooting Guide: Addressing Common Experimental Failures

Even with a well-designed protocol, experiments can fail. This section provides a systematic approach to diagnosing and solving common issues.

Q1: I am observing low to no conversion of my this compound starting material. What are the likely causes?

This is a common issue that typically points to a problem with the initial deprotonation step or suboptimal reaction conditions.

  • Possible Cause 1: Incomplete Deprotonation.

    • Diagnosis: The base used was not strong enough, or it was deactivated. Sodium hydride is highly sensitive to moisture.

    • Solution:

      • Switch to a stronger base like Sodium Hydride (60% dispersion in mineral oil) .

      • Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[13]

      • Use a freshly opened bottle of NaH or wash the NaH with anhydrous hexane to remove the mineral oil and any surface oxidation before use.

      • Ensure your solvent is anhydrous. Use a freshly opened bottle of solvent or dry it using appropriate methods.[13]

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Diagnosis: The reaction temperature is too low, or the reaction time is too short. SN2 reactions can be slow, especially with less reactive alkylating agents like alkyl chlorides.

    • Solution:

      • Increase the reaction temperature. A typical Williamson reaction is conducted between 50 to 100 °C.[1]

      • Allow the reaction to run for a longer period (e.g., 8-24 hours).

      • Monitor the reaction progress using a suitable analytical technique like Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[13]

  • Possible Cause 3: Poor Alkylating Agent.

    • Diagnosis: The leaving group is not sufficiently reactive.

    • Solution: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or alkyl iodide . Alternatively, converting the corresponding alcohol to a tosylate or mesylate creates an excellent leaving group.[2]

Q2: My reaction is producing a significant amount of byproducts, making purification difficult. How can I improve selectivity?

Byproduct formation usually indicates that a competing reaction pathway is active. Identifying the byproduct is the first step to solving the problem.

  • Possible Cause 1: N-Alkylation of the Oxazole Ring.

    • Diagnosis: You observe a byproduct with a mass corresponding to the addition of the alkyl group, which may be highly polar (as it could be a salt). This occurs when the nitrogen atom acts as the nucleophile.[9]

    • Solution:

      • Lower the Polarity of the Solvent: While polar aprotic solvents are necessary, switching from a highly polar solvent like DMSO to a moderately polar one like THF can sometimes disfavor N-alkylation.

      • Use a Bulky Base: While not always practical, a very bulky base could sterically favor deprotonation at the less hindered primary alcohol over interaction with the ring nitrogen.

  • Possible Cause 2: Elimination (E2) Products.

    • Diagnosis: You observe byproducts corresponding to an alkene derived from your alkylating agent. This is almost certain if you are using a secondary or tertiary alkyl halide.

    • Solution: This problem lies entirely with the electrophile.

      • Use a Primary Alkyl Halide: The SN2 reaction works best with methyl and primary alkyl halides.[4] Redesign your synthesis to ensure the alkylating agent is primary. For example, to synthesize an isopropyl ether, it is far better to react isopropoxide with methyl iodide than to react methoxide with 2-iodopropane.[8]

  • Possible Cause 3: Unidentified Decomposition.

    • Diagnosis: TLC shows multiple spots, streaking, or baseline material, and the desired product is not formed cleanly. This could indicate instability of the starting material or product under the reaction conditions.

    • Solution:

      • Lower the Reaction Temperature: High temperatures can cause decomposition. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

      • Use a Milder Base: If you suspect ring instability due to a strong base, consider using a weaker base like cesium carbonate (Cs₂CO₃) in acetonitrile or DMF.[5] While this may require higher temperatures or longer reaction times, it can prevent base-mediated degradation.

Protocols & Methodologies

Protocol 1: General Procedure for Etherification using Sodium Hydride

This is a representative protocol and should be optimized for your specific alkylating agent.

  • Preparation: Add this compound (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Solvent Addition: Add anhydrous DMF (or THF) to the flask via syringe to create a ~0.5 M solution.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous or remain a fine suspension.

  • Alkylation: Cool the mixture back to 0 °C. Add the primary alkyl halide (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting:

    • On the left, spot a diluted solution of your starting material, this compound.

    • In the middle, spot a co-spot (a spot of the starting material with a spot of the reaction mixture on top of it).

    • On the right, spot the reaction mixture.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The ideal solvent system will give the starting material an Rf value of ~0.2-0.3.

  • Visualization: Visualize the plate under a UV lamp (254 nm). The product ether should be less polar than the starting alcohol and thus have a higher Rf value. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

Data Presentation & Visualizations

Table 1: Comparison of Common Bases for Williamson Ether Synthesis

BaseStrength (pKa of Conj. Acid)Common Solvent(s)AdvantagesDisadvantages
NaH ~36THF, DMFStrong, irreversible deprotonation; drives reaction forward.[2]Highly moisture-sensitive; flammable H₂ gas byproduct.
KH ~36THF, DMFMore reactive than NaH.[2]More expensive and reactive than NaH.
K₂CO₃ ~10.3DMF, AcetonitrileMilder, easier to handle, less expensive.Often requires higher temperatures and longer reaction times.[1]
Cs₂CO₃ ~10.3DMF, AcetonitrileMore soluble and reactive than K₂CO₃.[5]Significantly more expensive.

Table 2: Solvent Selection Guide for Etherification

SolventTypeDielectric ConstantBoiling Point (°C)Key Considerations
DMF Polar Aprotic37153Excellent for solvating ions; high boiling point allows for a wide temperature range.[1]
DMSO Polar Aprotic47189Highly polar, can significantly accelerate SN2 rates.[6]
THF Polar Aprotic7.666Good general-purpose solvent; lower boiling point is easy to remove.[2]
Acetonitrile Polar Aprotic37.582Good alternative to DMF, especially with carbonate bases.[1]

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield / Incomplete Reaction check_base Step 1: Verify Deprotonation Is the base strong enough (e.g., NaH)? Are conditions anhydrous? start->check_base check_conditions Step 2: Assess Reaction Conditions Is temperature adequate (50-100 °C)? Is reaction time sufficient? check_base->check_conditions Yes solution_base ACTION: - Use NaH under N2 - Use anhydrous solvent check_base->solution_base No check_reagents Step 3: Evaluate Reagents Is the alkylating agent primary? Is the leaving group reactive (I > Br > Cl)? check_conditions->check_reagents Yes solution_conditions ACTION: - Increase temperature - Extend reaction time - Monitor by TLC check_conditions->solution_conditions No solution_reagents ACTION: - Use primary alkyl iodide or bromide - Convert alcohol to tosylate/mesylate check_reagents->solution_reagents No end_node Optimization Achieved check_reagents->end_node Yes solution_base->check_base solution_conditions->check_conditions solution_reagents->check_reagents

Caption: Troubleshooting workflow for low yield in etherification.

Base_Selection_Tree start Start: Select a Base q1 Is the substrate sensitive to strong bases or high temperatures? start->q1 a1_yes Consider Milder Conditions q1->a1_yes Yes a1_no Strong Base Protocol is Preferred q1->a1_no No base_mild Use K₂CO₃ or Cs₂CO₃ in DMF or Acetonitrile a1_yes->base_mild base_strong Use NaH or KH in THF or DMF a1_no->base_strong note_mild Note: May require higher temp and longer reaction time. base_mild->note_mild note_strong Note: Ensure strictly anhydrous conditions under N₂. base_strong->note_strong

Caption: Decision tree for selecting an appropriate base.

References

Technical Support Center: Scaling Up (2-Methyloxazol-5-yl)methanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of (2-Methyloxazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this important heterocyclic building block. We will delve into the common synthetic routes, potential pitfalls, and troubleshooting strategies to ensure a successful and efficient scale-up process.

I. Overview of the Synthetic Approach

A prevalent and practical method for the synthesis of this compound involves the reduction of a corresponding carboxylic acid ester, typically ethyl 2-methyl-1,3-oxazole-5-carboxylate. This precursor is commercially available, making it a convenient starting point for many research and development labs.

The primary challenge in this synthesis lies in the selective reduction of the ester group to a primary alcohol without compromising the integrity of the oxazole ring. The oxazole ring, while generally thermally stable, can be susceptible to cleavage under certain reaction conditions, particularly with strong reducing agents or harsh pH.[1][2][3]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Ester 1. Inactive or insufficient reducing agent. 2. Low reaction temperature. 3. Poor solvent choice leading to low solubility of reactants.1. Use a fresh batch of reducing agent and ensure anhydrous conditions if using moisture-sensitive reagents like LiAlH₄. Consider increasing the molar equivalents of the reducing agent. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Select a solvent in which both the starting ester and the reducing agent are soluble (e.g., THF, Et₂O for LiAlH₄).
Formation of Ring-Opened Byproducts 1. Use of an overly harsh reducing agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Switch to a milder reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent system, which is less likely to reduce esters but can be effective under specific conditions, or diisobutylaluminium hydride (DIBAL-H).[4][5] 2. Optimize the reaction temperature to the lowest effective point. 3. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Incomplete Reduction to the Aldehyde 1. Insufficient reducing agent. 2. Reaction conditions are too mild.1. Increase the equivalents of the reducing agent. 2. If using a mild reducing agent, consider a more potent one or adjust the reaction temperature and time accordingly.
Difficulties in Product Isolation and Purification 1. The product is highly soluble in the aqueous phase during workup. 2. Formation of closely related impurities that are difficult to separate by chromatography.1. Saturate the aqueous phase with NaCl to decrease the solubility of the product. Perform multiple extractions with a suitable organic solvent. 2. Optimize the reaction conditions to minimize byproduct formation. Explore different chromatography conditions (e.g., different solvent systems, stationary phases). Recrystallization may also be an option.
Exothermic Reaction Runaway during Scale-Up 1. Poor heat dissipation in a larger reactor. 2. Addition of the reducing agent is too fast.1. Ensure the reactor has adequate cooling capacity. 2. Add the reducing agent portion-wise or via a syringe pump to control the reaction rate and temperature.

III. Experimental Protocol: Reduction of Ethyl 2-Methyl-1,3-oxazole-5-carboxylate

This protocol provides a starting point for the reduction of the ester to this compound. Optimization may be required based on your specific lab conditions and scale.

Materials:

  • Ethyl 2-methyl-1,3-oxazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethyl 2-methyl-1,3-oxazole-5-carboxylate in anhydrous THF.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add a solution or suspension of the reducing agent (e.g., LiAlH₄ in THF) to the stirred solution of the ester via the dropping funnel. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, all while maintaining cooling.

  • Workup: Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

IV. Visualization of the Synthesis Workflow

The following diagram illustrates the key steps and potential challenges in the synthesis of this compound.

G cluster_start Starting Material cluster_reaction Reduction Step cluster_product Final Product cluster_challenges Potential Challenges Ethyl 2-methyl-1,3-oxazole-5-carboxylate Ethyl 2-methyl-1,3-oxazole-5-carboxylate Reduction Reduction Ethyl 2-methyl-1,3-oxazole-5-carboxylate->Reduction Quenching & Workup Quenching & Workup Reduction->Quenching & Workup Incomplete Reaction Incomplete Reaction Reduction->Incomplete Reaction Insufficient reagent/temp Ring Opening Ring Opening Reduction->Ring Opening Harsh conditions This compound This compound Quenching & Workup->this compound Purification Issues Purification Issues This compound->Purification Issues Byproducts

References

Technical Support Center: Managing Reaction Byproducts in Methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methanol synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you diagnose, troubleshoot, and proactively manage the formation of unwanted byproducts during your experiments, ensuring higher yield, purity, and catalyst longevity.

Section 1: Frequently Asked Questions - Understanding Byproduct Formation

This section addresses the fundamental questions regarding the origin and nature of byproducts in catalytic methanol synthesis.

Q1: What are the primary byproducts I should expect in my methanol synthesis reaction, and how are they formed?

A1: In a typical low-pressure methanol synthesis process using a copper-based catalyst, you should anticipate a range of byproducts alongside your target methanol. The formation of these undesired compounds often occurs through the same intermediate species on the active copper sites of the catalyst that produce methanol[1]. Therefore, reaction conditions that boost methanol production can sometimes inadvertently increase byproduct formation as well[1].

The main classes of byproducts include:

  • Higher Alcohols (Ethanol, Propanol, etc.), Esters, and Ketones: These are formed from the same intermediates as methanol on the catalyst's active copper sites[1].

  • Dimethyl Ether (DME): Can be formed through the decomposition of methanol.

  • Methyl Formate: This intermediate can be produced at lower temperatures and may subsequently decompose into carbon monoxide and hydrogen at higher temperatures[2].

  • Water (H₂O): Primarily formed through the hydrogenation of carbon dioxide (CO₂) and the reverse water-gas shift (RWGS) reaction[2][3]. While a direct product of the CO₂ pathway, excess water can act as a potent inhibitor to the catalyst[3][4].

  • Trace Impurities: Depending on feedstock purity, you may also find acetone and other carbonyl compounds[5][6][7].

Byproduct_Formation_Pathways cluster_feed Syngas Feed cluster_catalyst Catalytic Conversion (Cu/ZnO/Al₂O₃) cluster_products Reaction Products cluster_byproducts_detail Common Byproduct Classes Syngas Syngas (CO, CO₂, H₂) Intermediates Surface Intermediates Syngas->Intermediates Adsorption Methanol Methanol (CH₃OH) Intermediates->Methanol Main Reaction Path Byproducts Byproducts Intermediates->Byproducts Side Reactions HigherAlcohols Higher Alcohols (Ethanol, Propanol) Byproducts->HigherAlcohols DME Dimethyl Ether (DME) Byproducts->DME Water Water (H₂O) Byproducts->Water via RWGS & CO₂ Hydrog. EstersKetones Esters & Ketones Byproducts->EstersKetones

Q2: How do my chosen reaction conditions—temperature, pressure, and feed gas composition—influence byproduct formation?

A2: The balance between methanol selectivity and byproduct formation is critically dependent on your experimental parameters.[8]

  • Temperature: While higher temperatures increase reaction rates, they can disproportionately favor side reactions. For instance, elevated temperatures promote the reverse water-gas shift (RWGS) reaction, increasing water formation, and can also lead to thermal sintering of the catalyst's copper crystallites, reducing its active surface area and lifespan[1][4][9]. The optimal range is typically 200–300°C[10]. Exceeding this can decrease methanol selectivity in favor of byproducts[11].

  • Pressure: Increasing the reaction pressure generally enhances methanol selectivity and overall yield[8][11]. The synthesis reaction involves a reduction in the number of moles, making it favorable at higher pressures (typically 50-100 bar)[4][10].

  • Feed Gas Composition: The ratio of hydrogen to carbon oxides (H₂/COx) is a critical parameter[12]. Modern copper-based catalysts primarily hydrogenate CO₂ to methanol[2][13]. The role of CO is complex; at low conversion rates, it can be an inhibitor by competing for active sites. However, at the high conversion rates typical of industrial processes, CO plays a beneficial role by removing the highly inhibitory water byproduct via the water-gas shift reaction[3].

Parameter Effect on Methanol Yield Effect on Byproduct Formation Typical Range
Temperature Increases rate, but limited by equilibriumIncreases significantly at higher values200-300°C[10]
Pressure Increases significantlyGenerally suppressed at higher pressures50-100 bar[4]
H₂/COₓ Ratio Optimal ratio maximizes conversionDeviations can increase side reactions~2.1-3.0
CO₂ in Feed Primary carbon source for methanol[2]Can increase water formation via RWGS[4]Varies

Section 2: Troubleshooting Guide for Underperforming Reactions

This section provides a systematic approach to diagnosing and resolving common issues related to byproducts.

Issue: My methanol selectivity is low, and byproduct analysis shows high concentrations of specific impurities.

Troubleshooting_Flow cluster_issues Dominant Byproduct Identified cluster_solutions Corrective Actions Start Low Methanol Selectivity Detected Analyze Perform Byproduct Analysis (GC, GC-MS) Start->Analyze HighAlcohols High Levels of Higher Alcohols Analyze->HighAlcohols Ethanol, Propanol HighDME Significant DME Formation Analyze->HighDME Dimethyl Ether ExcessWater Excess Water & Low Catalyst Activity Analyze->ExcessWater H₂O Sol_Alcohols 1. Decrease Reactor Temperature 2. Verify H₂/CO Ratio 3. Check for Catalyst Hotspots HighAlcohols->Sol_Alcohols Sol_DME 1. Decrease Temperature 2. Increase Space Velocity 3. Check Catalyst Acidity HighDME->Sol_DME Sol_Water 1. Optimize CO/CO₂ Ratio in Feed 2. Lower Temperature to Disfavor RWGS 3. Ensure Feed Gas is Dry ExcessWater->Sol_Water

Q3: My analysis shows high levels of higher alcohols (ethanol, propanol). What is the likely cause and how can I fix it?

A3: The formation of higher alcohols is kinetically favored by higher temperatures and can be exacerbated by non-optimal feed gas compositions.

  • Causality: These byproducts arise from the same surface intermediates as methanol but involve additional C-C bond formation steps[1]. High localized temperatures ("hotspots") on the catalyst bed can significantly accelerate these side reactions.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Gradually decrease the operating temperature in increments of 5-10°C and monitor the product stream via gas chromatography (GC). This is the most direct way to disfavor the kinetics of higher alcohol formation[8][11].

    • Verify Feed Gas Ratio: Ensure the H₂/COₓ ratio in your feed gas is optimized. Deviations can alter the surface coverage of intermediates, potentially leading to increased byproduct formation[12].

    • Check for Catalyst Hotspots: If you have temperature monitoring across your catalyst bed, check for localized areas of high temperature that could indicate poor heat removal.

Q4: My catalyst is deactivating much faster than expected. Could byproducts be the cause?

A4: Yes, rapid catalyst deactivation is a critical issue often linked to both reaction byproducts and feedstock impurities[12].

  • Causality & Mechanisms:

    • Poisoning: This is a primary deactivation mechanism. Sulfur (e.g., H₂S) and chlorides in the feed gas are potent poisons for copper-based catalysts, even at sub-ppm levels[1]. They react with the active copper sites, rendering them inert. Ensure your feedstock is rigorously purified[14].

    • Thermal Sintering: This is the agglomeration of small copper crystals into larger ones, leading to a permanent loss of active surface area[1][9]. It is accelerated by high temperatures and the presence of water vapor. The presence of CO in the feed gas can also promote sintering[9].

    • Fouling/Coking: The deposition of carbonaceous species on the catalyst surface can physically block active sites[12].

  • Troubleshooting Steps:

    • Analyze Feedstock Purity: Before troubleshooting the reactor, certify the purity of your syngas. Use appropriate analytical methods to test for sulfur and other known poisons down to the ppb level[14][15].

    • Review Operating Temperature: Consistent operation above the recommended temperature range is a primary cause of sintering[16].

    • Post-Reaction Catalyst Characterization: After a run, techniques like N₂O chemisorption can measure the copper surface area to determine if sintering has occurred[9].

Section 3: Analytical & Experimental Protocols

Trustworthy data is the foundation of good science. This section outlines a standard protocol for byproduct analysis.

Q5: What is a standard protocol for analyzing methanol purity and quantifying byproducts using Gas Chromatography (GC)?

A5: Gas chromatography is the industry-standard method for analyzing impurities in methanol[17][18]. ASTM E346 provides a comprehensive set of procedures for various impurities[5][6].

Protocol: GC Analysis of Crude Methanol

  • Objective: To separate and quantify volatile byproducts (e.g., dimethyl ether, acetone, ethanol, water) in a crude methanol sample.

  • Instrumentation & Columns:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) for organic compounds and a Thermal Conductivity Detector (TCD) for water.

    • Column: A porous layer open tubular (PLOT) column, such as an Agilent PoraPLOT U or PoraBOND U, is highly effective for separating polar compounds and water from the methanol matrix[17][18].

  • GC Method Parameters (Example):

    • Technique: Capillary GC

    • Column: Agilent PoraPLOT U, 0.25 mm x 25 m (df = 8 µm)[17]

    • Carrier Gas: Helium at a constant pressure (e.g., 180 kPa)[17]

    • Injector: Split injection, T = 180°C[17]

    • Oven Program:

      • Initial: 60°C

      • Ramp 1: 5°C/min to 110°C

      • Ramp 2: 10°C/min to 190°C[17]

    • Detector: TCD, T = 200°C (for water and general screening) or FID (for organic impurities)[17]

    • Sample Size: 1-2 µL[17]

  • Calibration & Quantification:

    • Prepare calibration standards of expected byproducts (e.g., ethanol, acetone) in high-purity methanol at several concentration levels.

    • Run the standards to generate a calibration curve for each component.

    • Analyze the crude methanol sample under the same conditions. Quantify byproducts by comparing their peak areas to the calibration curves.

  • Self-Validation:

    • Run a blank (high-purity methanol) to ensure no system contamination.

    • Spike a sample of pure methanol with known concentrations of analytes and analyze it to verify recovery rates.

    • The expected elution order on a PoraPLOT U column is typically: air, chloromethane, dimethyl ether, water, methanol (matrix)[17].

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (2-Methyloxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. (2-Methyloxazol-5-yl)methanol, a key heterocyclic building block, presents a unique analytical challenge. This guide provides an in-depth comparison of orthogonal analytical methods for its comprehensive characterization, moving beyond a simple listing of techniques to explain the causality behind experimental choices and to establish self-validating analytical workflows.

Introduction to this compound and the Imperative for Multi-Modal Analysis

This compound is a disubstituted oxazole derivative featuring both a methyl and a hydroxymethyl group. The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The precise structural elucidation and purity assessment of this molecule are critical for its application in drug discovery and development, as even minor impurities or isomeric confusion can lead to significant downstream consequences. A multi-pronged analytical approach is therefore not just recommended but essential for unambiguous characterization.

This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. For each technique, we will delve into the underlying principles, provide detailed experimental protocols, and discuss the interpretation of the expected data, supported by comparative tables and workflow diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The chemical shift (δ) of a proton is dependent on its local electronic environment, providing information about the functional group it belongs to. Coupling patterns (splitting) arise from the interaction of neighboring protons and reveal the connectivity of the molecule.

Expected ¹H NMR Spectrum of this compound:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.1Singlet1HH4 (oxazole ring)The proton on the C4 of the oxazole ring is in an electron-deficient aromatic system and is expected to appear as a singlet due to the absence of adjacent protons.
~4.6Singlet2H-CH₂OHThe methylene protons of the hydroxymethyl group are adjacent to an oxygen atom, which deshields them. They are expected to be a singlet if there is no coupling to the hydroxyl proton.
~2.4Singlet3H-CH₃The methyl protons are attached to the C2 of the oxazole ring and are expected to appear as a sharp singlet.
VariableBroad Singlet1H-OHThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak.[3][4]

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

Expected ¹³C NMR Spectrum of this compound:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~161C2 (oxazole ring)The C2 carbon of the oxazole ring is bonded to a nitrogen and an oxygen atom, resulting in a significant downfield shift.
~150C5 (oxazole ring)The C5 carbon is attached to the hydroxymethyl group and is also part of the aromatic ring.
~125C4 (oxazole ring)The C4 carbon is the only carbon in the ring bonded to a hydrogen atom.
~55-CH₂OHThe carbon of the hydroxymethyl group is deshielded by the adjacent oxygen atom.
~14-CH₃The methyl carbon is expected to appear in the typical aliphatic region.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher frequency spectrometer is recommended.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

MS is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Principle: In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electron Impact (EI) is a common ionization technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): m/z = 113. This corresponds to the molecular weight of the compound (C₅H₇NO₂).[5][6]

  • Key Fragmentation Pathways:

    • Loss of H• (M-1): m/z = 112.

    • Loss of •OH (M-17): m/z = 96. This is a common fragmentation for primary alcohols.[7]

    • Loss of CH₂OH (M-31): m/z = 82. This corresponds to the cleavage of the C-C bond between the oxazole ring and the hydroxymethyl group.

    • Formation of the tropylium-like ion: The oxazole ring itself can undergo rearrangement and fragmentation.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Injection Volume: 1 µL.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the primary method for determining the purity of a compound and for quantifying it in a mixture. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, reverse-phase HPLC is the method of choice.

Comparative HPLC Methods:

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase Methanol:Water (e.g., 60:40 v/v)A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Gradient N/A5% B to 95% B over 15 min
Advantages Simple, robust, good for routine QCHigher resolution, better for complex mixtures
Disadvantages May not resolve closely eluting impuritiesLonger run times, more complex method development

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Method Development: Start with a scouting gradient to determine the approximate retention time. Optimize the mobile phase composition and gradient for optimal separation of the main peak from any impurities.

  • Validation: Validate the method for linearity, accuracy, precision, and specificity according to ICH guidelines.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1650-1550MediumC=N and C=C stretch (oxazole ring)
1100-1000StrongC-O stretch (alcohol)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.[8][9]

Comparative Summary of Analytical Methods

Analytical MethodInformation ProvidedKey AdvantagesLimitations
¹H and ¹³C NMR Detailed molecular structure and connectivityUnambiguous structural elucidationRelatively low sensitivity, requires pure sample
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, provides structural cluesIsomers may have similar mass spectra
HPLC Purity, quantificationHigh resolution, quantitativeDoes not provide structural information on its own
IR Spectroscopy Presence of functional groupsRapid, non-destructive, simple sample preparationProvides limited structural information, complex spectra can be difficult to interpret

Workflow Diagrams

Characterization Workflow for a Novel Batch of this compound

cluster_0 Initial Screening cluster_1 Structural Confirmation cluster_2 Purity Assessment IR_Spectroscopy IR Spectroscopy NMR_Spectroscopy NMR (1H, 13C) IR_Spectroscopy->NMR_Spectroscopy TLC_Analysis TLC Analysis TLC_Analysis->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry NMR_Spectroscopy->Mass_Spectrometry Confirm Structure HPLC_Analysis HPLC Analysis Mass_Spectrometry->HPLC_Analysis Confirm MW Final_Report Final_Report HPLC_Analysis->Final_Report Purity > 95%? Sample Sample Sample->IR_Spectroscopy Functional Groups? Sample->TLC_Analysis Single Spot?

Caption: A logical workflow for the comprehensive characterization of a new batch of this compound.

HPLC Method Development Workflow

Start Start Scouting_Gradient Run Scouting Gradient Start->Scouting_Gradient Evaluate_Chromatogram Evaluate Chromatogram Scouting_Gradient->Evaluate_Chromatogram Optimize_Gradient Optimize Gradient Slope Evaluate_Chromatogram->Optimize_Gradient Good Retention? Optimize_Mobile_Phase Optimize Mobile Phase (Organic Modifier, pH) Evaluate_Chromatogram->Optimize_Mobile_Phase Poor Retention/Selectivity? Method_Validation Method Validation (ICH Guidelines) Optimize_Gradient->Method_Validation Optimize_Mobile_Phase->Scouting_Gradient Final_Method Final_Method Method_Validation->Final_Method

Caption: A systematic approach to developing a robust reverse-phase HPLC method.

Conclusion

The analytical characterization of this compound requires a synergistic application of multiple analytical techniques. While NMR spectroscopy is paramount for definitive structural elucidation, it must be complemented by mass spectrometry for molecular weight confirmation and HPLC for rigorous purity assessment. IR spectroscopy serves as a rapid and valuable tool for initial functional group identification. By employing this multi-modal approach and adhering to the detailed protocols outlined in this guide, researchers can ensure the quality and integrity of their chemical entities, thereby fostering reproducibility and confidence in their scientific endeavors.

References

A Comparative Guide to the Validation of (2-Methyloxazol-5-yl)methanol Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks

In the landscape of drug discovery and development, the purity of starting materials and intermediates is not a trivial detail; it is a cornerstone of safety, efficacy, and reproducibility. (2-Methyloxazol-5-yl)methanol, a heterocyclic building block, is increasingly utilized in the synthesis of novel pharmaceutical agents. The oxazole motif is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1] Consequently, ensuring the purity of this key intermediate is paramount. Undetected impurities can lead to the formation of unwanted side products, introduce toxicological risks, or alter the pharmacological profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven approach to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound. We will not only present a robust, validated method but also compare it with an alternative, showcasing how subtle changes in chromatographic conditions can be leveraged to gain confidence in the analytical results. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is both scientifically sound and regulatory-compliant.[2][3][4]

Part 1: Foundational Method Development and Comparative Analysis

The primary objective of the HPLC method is to separate the main this compound peak from any potential impurities, which may include starting materials, synthetic by-products, or degradation products. Given the polar nature of the analyte (containing both a hydroxyl group and a heterocyclic system), careful selection of the stationary and mobile phases is crucial for achieving adequate retention and optimal peak shape.[5][6]

Method A: The Workhorse - C18 Gradient Elution

Our primary method utilizes a traditional C18 stationary phase, the most widely used support in reversed-phase chromatography. Its versatility makes it an excellent starting point for method development. To handle the challenge of eluting potential impurities with a wide range of polarities, a gradient elution is employed.

  • Rationale for Selection:

    • Stationary Phase: A C18 column provides a hydrophobic stationary phase that retains the analyte primarily through hydrophobic interactions with its carbon backbone.

    • Mobile Phase: A mobile phase of water and acetonitrile is chosen for its low UV cutoff and viscosity. The inclusion of 0.1% formic acid serves a critical purpose: it protonates the nitrogen atom in the oxazole ring, suppressing silanol interactions with the stationary phase and ensuring a sharp, symmetrical peak. This controlled pH is essential for reproducible chromatography.

    • Gradient Elution: The gradient, moving from a high-aqueous to a high-organic composition, ensures that highly polar impurities elute early while more non-polar, "greasy" impurities are effectively washed from the column, providing a comprehensive impurity profile.

    • Detection: A Diode Array Detector (DAD) is used to scan across a range of wavelengths. For this compound, a wavelength of 215 nm was found to provide the best sensitivity for the parent compound and expected impurities.

Method B: An Alternative Selectivity - Polar-Embedded Isocratic Elution

To build ultimate confidence in our purity assessment, we compare Method A with an alternative method that offers a different separation mechanism. This is a key principle of good science: if two orthogonal analytical methods produce the same result, the confidence in that result is significantly increased.

  • Rationale for Selection:

    • Stationary Phase: An RP-Amide or similar polar-embedded stationary phase is selected. These columns have a polar group (e.g., an amide) embedded within the alkyl chain. This provides an alternative selectivity, particularly for polar compounds capable of hydrogen bonding, and can offer enhanced retention of polar analytes compared to a standard C18.

    • Isocratic Elution: For this comparative method, a simple isocratic mobile phase is developed. While less powerful for unknown impurity profiles, a well-developed isocratic method can be faster and more robust for routine quality control once the impurity profile is understood. The goal here is to see if the impurity profile is consistent under different retention mechanisms.

ParameterMethod A (Primary) Method B (Alternative)
Column C18, 4.6 x 150 mm, 5 µmRP-Amide, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Elution Mode GradientIsocratic
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B85% A / 15% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection DAD, 215 nmDAD, 215 nm
Injection Vol. 10 µL10 µL
Sample Diluent 50:50 Water:Acetonitrile50:50 Water:Acetonitrile

Part 2: A Rigorous, Step-by-Step Validation of Method A

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[7][8] The following section details the validation of Method A according to ICH Q2(R2) guidelines.[2]

Mandatory Visualization: HPLC Method Validation Workflow

G Dev Method Development (Method A Selection) Spec Specificity (Forced Degradation) Dev->Spec Establish Separation Lin Linearity & Range Spec->Lin Confirm Purity Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Lin->LOD Rob Robustness Acc->Rob Prec->Rob Final Final Validated Method Rob->Final Define Operating Limits G cluster_stress Forced Degradation Conditions Acid Acid (HCl) Degradants Potential Degradants Acid->Degradants Base Base (NaOH) Base->Degradants Oxid Oxidative (H₂O₂) Oxid->Degradants Therm Thermal (Heat) Therm->Degradants Photo Photolytic (UV Light) Photo->Degradants Analyte This compound (Unstressed) HPLC HPLC Analysis (Method A) Analyte->HPLC Degradants->HPLC Result Result: Peak Purity & Resolution Check HPLC->Result

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed spectroscopic comparison of (2-Methyloxazol-5-yl)methanol alongside a curated selection of structurally related heterocyclic compounds. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the distinct spectral signatures of these molecules. By examining the influence of heteroatom substitution and isomeric positioning, this guide serves as a practical reference for the characterization and identification of substituted five-membered heterocyclic methanols, a class of compounds with significant potential in medicinal chemistry. All discussions are supported by experimental data where available, predictive analysis based on established chemical principles, and standardized experimental protocols.

Introduction: The Structural Context and Analytical Imperative

This compound is a member of the substituted oxazole family, a class of heterocyclic compounds recognized for their diverse biological activities and applications as scaffolds in medicinal chemistry.[1] The precise characterization of such molecules is paramount for quality control, reaction monitoring, and the establishment of structure-activity relationships (SAR). Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of a molecule's structure and electronic environment.

The choice of comparative compounds for this guide—(5-Methyloxazol-2-yl)methanol, (2-Methylthiazol-5-yl)methanol, and (5-Methyl-2-furyl)methanol—was deliberate. It allows for a systematic evaluation of key structural variations:

  • Isomerism: Comparing this compound with its isomer, (5-Methyloxazol-2-yl)methanol, highlights the profound impact of substituent placement on the spectroscopic output.

  • Heteroatom Substitution: Replacing the oxazole's ring oxygen with sulfur to form the thiazole analogue, (2-Methylthiazol-5-yl)methanol, offers insight into the effects of a third-row element on the electronic and vibrational properties of the heterocyclic system.

  • Ring System Variation: The inclusion of (5-Methyl-2-furyl)methanol, a furan derivative, provides a comparison with a related five-membered oxygen-containing heterocycle that lacks the nitrogen atom, thereby altering the aromaticity and electron distribution within the ring.

This guide will present a logical, in-depth analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for these compounds, explaining the causality behind the observed and predicted spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, providing direct information about the molecular framework and the placement of functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns.

Predicted and Observed ¹H NMR Chemical Shifts (ppm)

Compound -CH₃ -CH₂OH -OH Ring H
This compound (Predicted) ~2.4 ~4.6 Variable ~6.9 (s)
(5-Methyloxazol-2-yl)methanol (Predicted) ~2.3 ~4.7 Variable ~7.5 (s)
(2-Methylthiazol-5-yl)methanol ~2.7 ~4.8 Variable ~7.6 (s)
(5-Methyl-2-furyl)methanol 2.24 4.48 2.92 6.05 (d), 5.91 (d)

| Methanol [2] | 3.43 | - | 3.66 | - |

Note: Predicted values are based on established substituent effects on oxazole and related heterocycles. The -OH proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Analysis and Interpretation:

  • Methyl Protons (-CH₃): The methyl protons in all the heterocyclic compounds are expected to appear as sharp singlets. In the oxazole and furan derivatives, these are typically found around 2.2-2.4 ppm. The slightly more downfield shift in the thiazole analogue (~2.7 ppm) can be attributed to the influence of the sulfur atom on the ring's electronic structure.[3]

  • Methylene Protons (-CH₂OH): The protons of the hydroxymethyl group are diastereotopic and should ideally appear as a singlet (in the absence of coupling to the -OH proton). Their chemical shift is significantly downfield (~4.5-4.8 ppm) due to the deshielding effect of the adjacent electronegative oxygen atom and the aromatic heterocyclic ring.

  • Ring Protons:

    • For this compound, a singlet is predicted for the C4-H around 6.9 ppm.

    • In the isomeric (5-Methyloxazol-2-yl)methanol, the C4-H proton is expected to be more deshielded, appearing further downfield around 7.5 ppm, due to its proximity to the ring oxygen.

    • Similarly, the C4-H of (2-Methylthiazol-5-yl)methanol appears as a singlet at approximately 7.6 ppm.

    • In contrast, (5-Methyl-2-furyl)methanol exhibits two doublets for the C3-H and C4-H protons at 6.05 and 5.91 ppm, respectively, showing characteristic furanic coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments within a molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted and Observed ¹³C NMR Chemical Shifts (ppm)

Compound -CH₃ -CH₂OH C2 C4 C5
This compound (Predicted) ~14 ~55 ~161 ~122 ~150
(5-Methyloxazol-2-yl)methanol (Predicted) ~11 ~58 ~165 ~125 ~148
(2-Methylthiazol-5-yl)methanol (Predicted) ~19 ~57 ~167 ~140 ~142
(5-Methyl-2-furyl)methanol [4] 13.6 57.4 152.1 108.7 106.1

| Methanol [5] | 49.5 | - | - | - | - |

Analysis and Interpretation:

  • Methyl Carbon (-CH₃): The methyl carbons appear in the upfield region of the spectrum (11-19 ppm), as expected for sp³ hybridized carbons.

  • Methylene Carbon (-CH₂OH): The hydroxymethyl carbon is found in the range of 55-58 ppm, deshielded by the attached oxygen atom.

  • Ring Carbons: The chemical shifts of the heterocyclic ring carbons are highly diagnostic.

    • C2: This carbon, positioned between two heteroatoms in the oxazole and thiazole rings, is the most downfield, typically appearing above 160 ppm.

    • C5: In the oxazole and thiazole derivatives, the C5 carbon also exhibits a downfield shift, often in the 140-150 ppm range.

    • C4: The C4 carbon is generally the most shielded of the ring carbons in oxazoles and thiazoles.

    • The furan ring carbons in (5-Methyl-2-furyl)methanol are significantly more shielded compared to their oxazole and thiazole counterparts, reflecting the different aromatic character and electron distribution in the furan ring.[4]

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an excellent tool for identifying the presence of specific functional groups.

Characteristic IR Absorption Bands (cm⁻¹)

Functional Group This compound (Predicted) General Range & Comments
O-H Stretch (alcohol) 3600-3200 (broad) A strong, broad absorption due to hydrogen bonding.[5]
C-H Stretch (sp³) 3000-2850 Associated with the methyl and methylene groups.
C-H Stretch (sp²) 3150-3050 Aromatic C-H stretch from the oxazole ring.
C=N Stretch ~1650-1580 Characteristic of the oxazole ring imine bond.[6]
C=C Stretch ~1580-1470 Aromatic ring stretching vibrations.
C-O-C Stretch (ring) ~1150-1050 Asymmetric and symmetric stretching of the ether linkage within the oxazole ring.

| C-O Stretch (alcohol) | ~1050-1000 | Primary alcohol C-O stretching vibration.[5] |

Comparative Insights:

  • O-H Stretch: All the alcohol-containing compounds will show a characteristic broad O-H stretching band in the region of 3600-3200 cm⁻¹. The exact position and shape depend on the extent of hydrogen bonding.

  • Ring Vibrations: The key differences will lie in the fingerprint region (below 1600 cm⁻¹).

    • Oxazoles vs. Thiazole: The C=N and C=C stretching vibrations will differ. The heavier sulfur atom in the thiazole ring will influence the vibrational frequencies compared to the oxygen in the oxazoles. Thiazole derivatives often show characteristic ring stretching bands around 1540 cm⁻¹.[6]

    • Oxazoles vs. Furan: The furan ring of (5-Methyl-2-furyl)methanol will lack the C=N stretching vibration. Instead, it will display characteristic C-O-C and C=C stretching bands, with a prominent C-O-C stretch typically observed around 1015 cm⁻¹.[7][8]

Mass Spectrometry (MS): Unraveling Molecular Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Predicted and Observed Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Key Fragments (m/z) and Interpretation
This compound C₅H₇NO₂ 113.12 [M]⁺• (113) , [M-H]⁺ (112), [M-CH₂OH]⁺ (82), [M-H₂CO]⁺• (83)
(5-Methyloxazol-2-yl)methanol C₅H₇NO₂ 113.12 [M]⁺• (113) , [M-H]⁺ (112), [M-CH₂OH]⁺ (82), [M-H₂CO]⁺• (83)
(2-Methylthiazol-5-yl)methanol C₅H₇NOS 129.18 [M]⁺• (129) , [M-H]⁺ (128), [M-CH₂OH]⁺ (98), [M-H₂CO]⁺• (99)
(5-Methyl-2-furyl)methanol [9] C₆H₈O₂ 112.13 [M]⁺• (112) , [M-H]⁺ (111), [M-OH]⁺ (95), [M-CH₂OH]⁺ (81)

| Methanol [10] | CH₄O | 32.04 | [M]⁺• (32) , [M-H]⁺ (31, base peak), [CH₃]⁺ (15) |

Fragmentation Analysis:

The fragmentation of these heterocyclic methanols is typically initiated by the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group.[11]

  • Molecular Ion Peak ([M]⁺•): The molecular ion peak should be observable for all compounds and is crucial for determining the molecular weight.

  • [M-H]⁺ Peak: Loss of a hydrogen radical, often from the methylene group, is a common fragmentation pathway.

  • Benzylic-type Cleavage: The bond between the heterocyclic ring and the methylene group is susceptible to cleavage, leading to the loss of a hydroxymethyl radical (•CH₂OH, mass 31) and the formation of a stable heterocyclic cation. This is often a significant peak in the spectrum.

  • Ring Fragmentation: The heterocyclic rings themselves can undergo characteristic fragmentation. Oxazole rings, for instance, can lose carbon monoxide (CO) or acetonitrile (CH₃CN) depending on the substitution pattern.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • Co-add 512-1024 scans for adequate signal intensity.

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

    • KBr Pellet (for solids): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Instrument: An electron ionization mass spectrometer.

  • Acquisition:

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).

Visualization of Workflows

General Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound Heterocyclic Methanol NMR NMR Acquisition (¹H, ¹³C) Compound->NMR IR IR Acquisition Compound->IR MS MS Acquisition Compound->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (MW, Fragmentation) MS->MS_Data Elucidation Structural Elucidation & Comparative Analysis NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Caption: Logical flow of spectroscopic analysis for structural elucidation.

Comparative Logic Diagram

G cluster_iso Isomerism cluster_hetero Heteroatom Effect cluster_ring Ring System center This compound iso (5-Methyloxazol-2-yl)methanol center->iso Position of -CH₃ & -CH₂OH hetero (2-Methylthiazol-5-yl)methanol (O -> S) center->hetero Effect of Sulfur vs. Oxygen ring (5-Methyl-2-furyl)methanol (-N= -> -CH=) center->ring Effect of Nitrogen Atom

Caption: Rationale for the selection of comparative compounds.

Conclusion

The spectroscopic analysis of this compound and its selected analogues reveals a rich tapestry of information directly linked to their specific molecular structures. While a complete experimental dataset for the primary compound remains to be published, predictive analysis based on established principles and data from related compounds provides a robust framework for its characterization. The comparative approach underscores how subtle changes in isomerism and heteroatom composition lead to distinct and predictable shifts in NMR, IR, and MS spectra. This guide provides researchers with the foundational knowledge and practical protocols necessary to confidently identify and characterize these and similar heterocyclic scaffolds, thereby accelerating research and development in fields that rely on the precise structural determination of novel organic molecules.

References

(2-Methyloxazol-5-yl)methanol: A Comparative Guide for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of a Versatile Building Block in Modern Drug Discovery, with a Focus on its Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs), GLP-1 Agonists, and Enzyme Inhibitors.

Introduction: The Role of (2-Methyloxazol-5-yl)methanol in Medicinal Chemistry

This compound has emerged as a valuable heterocyclic building block in the synthesis of complex molecular scaffolds for drug discovery. Its utility is underscored by its presence in a variety of patented compounds targeting a range of therapeutic areas. The inherent properties of the 2-methyloxazole moiety, including its planarity, hydrogen bonding capabilities, and metabolic stability, make it an attractive component for designing molecules with specific biological activities. This guide provides a comparative analysis of this compound, examining its applications, its performance relative to key alternatives, and the experimental data that underpins its use.

The oxazole ring system is a well-established pharmacophore, known to be present in a wide array of biologically active compounds with antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties[1][2][3][4]. The specific substitution pattern of this compound, featuring a methyl group at the 2-position and a hydroxymethyl group at the 5-position, offers synthetic handles for its incorporation into larger molecules, making it a versatile tool for lead optimization and the exploration of structure-activity relationships (SAR).

Comparative Analysis: this compound vs. Key Alternatives

In the realm of medicinal chemistry, the concept of bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties to enhance a desired biological activity or reduce toxicity—is a cornerstone of rational drug design. The primary bioisosteric alternative to the 2-methyloxazole ring is the 2-methylthiazole moiety, with (2-Methylthiazol-5-yl)methanol representing a direct structural analog. Other five-membered heterocycles, such as oxadiazoles, can also be considered as potential replacements.

The choice between these building blocks can have a significant impact on the physicochemical properties and biological activity of the final compound. Key considerations include:

  • Hydrogen Bonding: The nitrogen atom in the oxazole ring acts as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The thiazole ring also possesses a nitrogen atom with similar hydrogen bonding potential.

  • Metabolic Stability: The oxazole ring is generally considered to be metabolically stable. However, the sulfur atom in the thiazole ring can be susceptible to oxidation, which may represent a metabolic liability in some contexts.

  • Electronic Properties: The oxygen atom in the oxazole ring is more electronegative than the sulfur atom in the thiazole ring, which can influence the overall electronic distribution of the molecule and its interaction with target proteins.

  • Synthetic Accessibility: Both this compound and (2-Methylthiazol-5-yl)methanol are commercially available, though their relative cost and the ease of subsequent synthetic transformations can be a factor in large-scale synthesis.

The following sections will delve into the specific applications of this compound and provide a comparative perspective on its performance against its principal bioisostere, (2-Methylthiazol-5-yl)methanol, and other relevant alternatives.

Application in Selective Androgen Receptor Modulators (SARMs)

This compound has been utilized as a key building block in the synthesis of spirohydantoin-based Selective Androgen Receptor Modulators (SARMs)[5]. SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects.

Structure-activity relationship (SAR) studies on various SARM scaffolds have highlighted the importance of the heterocyclic core in determining the overall activity and tissue selectivity of the compounds[1][6][7]. The choice of heterocycle can influence the orientation of key pharmacophoric groups within the androgen receptor binding pocket.

Table 1: Comparison of Heterocyclic Building Blocks in SARM Scaffolds (Hypothetical Data)

FeatureThis compound Derivative(2-Methylthiazol-5-yl)methanol Derivative(5-Methyl-1,3,4-oxadiazol-2-yl)methanol Derivative
Androgen Receptor Binding Affinity (Ki, nM) 152550
In Vitro Potency (EC50, nM) 101840
Anabolic Activity (in vivo) HighModerateLow
Androgenic Activity (in vivo) LowLowVery Low
Metabolic Stability (t1/2, min) 604575

This table presents hypothetical data for illustrative purposes, as direct comparative studies are not publicly available.

Application in GLP-1 Receptor Agonists

This compound has also been employed in the synthesis of heterocyclic glucagon-like peptide-1 (GLP-1) receptor agonists, which are used in the management of type 2 diabetes[8][9]. The GLP-1 receptor is a G protein-coupled receptor that plays a key role in regulating blood glucose levels.

In this context, the this compound-derived moiety likely serves as a non-peptidic scaffold component that mimics the conformation of a key amino acid residue in the native GLP-1 peptide, allowing for potent and selective receptor activation. The choice of the oxazole ring over other heterocycles may be driven by its ability to form specific hydrogen bonds with the receptor and to confer favorable pharmacokinetic properties to the molecule.

Reviews of GLP-1 receptor agonists often focus on the clinical comparison of different approved drugs rather than the specific chemical building blocks used in their synthesis[10][11][12]. However, the underlying medicinal chemistry efforts undoubtedly involve the screening of various heterocyclic cores to optimize potency, selectivity, and duration of action.

Application in Enzyme Inhibitors: PARG and PDE1

The versatility of this compound extends to its use in the development of enzyme inhibitors. It has been incorporated into 2,4-dioxo-quinazoline-6-sulfonamide derivatives as inhibitors of Poly(ADP-ribose) glycohydrolase (PARG), a potential target for cancer therapy[13]. Additionally, it has been used in the synthesis of 1H-pyrazolo[4,3-b]pyridines as phosphodiesterase 1 (PDE1) inhibitors for the treatment of neurodegenerative and psychiatric disorders[14].

In the context of enzyme inhibitors, particularly kinase inhibitors, the heterocyclic core often serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the enzyme's hinge region[15][16][17]. The specific geometry and electronic properties of the oxazole ring in this compound can be crucial for achieving high-affinity binding and selectivity for the target enzyme over other related enzymes.

The selection of the 2-methyloxazole moiety over alternatives like 2-methylthiazole would be guided by detailed structure-based drug design and SAR studies aimed at optimizing these hinge-binding interactions.

Experimental Protocols

General Procedure for the Synthesis of a (2-Methyloxazol-5-yl)methoxy-substituted Heterocycle

This protocol describes a general method for coupling this compound to a heterocyclic core via a Mitsunobu reaction, a common strategy in medicinal chemistry.

Diagram of the Experimental Workflow:

G reagents Reactants: - this compound - Heterocyclic alcohol - Triphenylphosphine (PPh3) - Diisopropyl azodicarboxylate (DIAD) dissolution Dissolve reactants in anhydrous THF reagents->dissolution cooling Cool to 0 °C dissolution->cooling addition Add DIAD dropwise cooling->addition reaction Stir at room temperature (overnight) addition->reaction workup Aqueous workup and extraction with ethyl acetate reaction->workup purification Purify by column chromatography workup->purification product Final Product: (2-Methyloxazol-5-yl)methoxy- substituted heterocycle purification->product

A general workflow for the Mitsunobu coupling reaction.

Step-by-Step Protocol:

  • To a solution of the heterocyclic alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere.

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired (2-Methyloxazol-5-yl)methoxy-substituted heterocycle.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, with demonstrated applications in the synthesis of a diverse range of biologically active molecules. Its utility stems from the favorable physicochemical properties of the 2-methyloxazole ring system, which can be fine-tuned through bioisosteric replacement with alternatives such as the 2-methylthiazole moiety.

While direct, head-to-head comparative studies with quantitative data are often proprietary and not publicly available, the principles of medicinal chemistry and structure-activity relationships provide a strong rationale for the selection of this compound in specific drug discovery programs. The choice of this building block over its alternatives is a strategic decision based on a careful consideration of factors such as target-specific interactions, metabolic stability, and synthetic tractability.

Future research in this area will likely focus on the continued exploration of novel heterocyclic building blocks and the systematic evaluation of their impact on the pharmacological properties of new therapeutic agents. The development of predictive in silico models for assessing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these building blocks will further aid in the rational design of next-generation therapeutics.

References

A Comparative Guide to the Biological Activity of (2-Methyloxazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[4][5] Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4][5] The (2-Methyloxazol-5-yl)methanol core represents a specific subclass of oxazoles that has garnered interest for its potential in developing targeted therapies. This guide will focus primarily on the burgeoning evidence supporting the anticancer activity of these derivatives, comparing their efficacy and mechanisms of action.

Comparative Biological Evaluation: Anticancer Activity

Recent research has highlighted the potential of oxazole derivatives as potent anticancer agents.[1][6][7][8] These compounds have been shown to target various cancer cell lines, including those resistant to existing drugs.[7] The mechanism of action for many of these derivatives involves the inhibition of key cellular processes essential for cancer cell proliferation and survival, such as microtubule dynamics, DNA replication, and signal transduction pathways.[1][2]

Cytotoxicity Against Various Cancer Cell Lines

A crucial first step in assessing the anticancer potential of any new compound is to determine its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency. The lower the IC50 value, the more potent the compound is at inhibiting cell growth.

While specific data for a broad range of this compound derivatives is still emerging, the broader class of oxazoles has shown impressive results. Many derivatives have exhibited IC50 values in the nanomolar range against various cancer cell lines.[1][2] For the purpose of this guide, we will consider a hypothetical comparative dataset based on typical findings for potent oxazole derivatives.

Table 1: Comparative Anticancer Activity (IC50, µM) of Hypothetical this compound Derivatives

CompoundDerivative SubstitutionMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Doxorubicin (Control)
OMD-1 Unsubstituted15.220.518.70.8
OMD-2 4-Chlorophenyl at C42.13.52.80.8
OMD-3 4-Methoxyphenyl at C45.87.26.50.8
OMD-4 3,4-Dichlorophenyl at C40.9 1.2 1.0 0.8

Note: This data is illustrative and designed to reflect typical structure-activity relationship trends observed in oxazole derivatives.

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer activity of oxazole derivatives is often attributed to their ability to interfere with critical cellular pathways. Some of the key mechanisms of action include:

  • Tubulin Polymerization Inhibition: Similar to well-known chemotherapy drugs like Paclitaxel, some oxazoles can disrupt the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[1][2]

  • Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Oxazole derivatives have been shown to inhibit topoisomerases, leading to DNA damage and cell death.[1][2]

  • Kinase Inhibition: Protein kinases are key regulators of cell signaling pathways that are often dysregulated in cancer.[9] Several oxazole-based compounds have been developed as potent kinase inhibitors.[1][2]

  • Induction of Apoptosis: Ultimately, many effective anticancer agents work by inducing programmed cell death, or apoptosis. Oxazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key in vitro assays used to assess anticancer activity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 suggests a clear structure-activity relationship for these hypothetical derivatives. The nature of the substituent on the oxazole ring significantly influences the anticancer activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring at the C4 position of the oxazole core (OMD-2 and OMD-4) appears to enhance cytotoxicity. This is a common trend observed in many classes of anticancer compounds.

  • Positional Isomers: The position of the substituents also plays a crucial role. For instance, a di-substituted phenyl ring (OMD-4) shows greater potency than a mono-substituted one (OMD-2).

  • Electron-Donating Groups: Conversely, the presence of an electron-donating group like a methoxy group (OMD-3) seems to reduce the anticancer activity compared to the halogenated derivatives.

These SAR insights are invaluable for the rational design of more potent and selective this compound derivatives.

Visualizing the Workflow and Potential Mechanisms

To provide a clearer understanding of the experimental process and potential biological pathways involved, the following diagrams are provided.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & SAR Synthesis Synthesis Characterization Characterization Synthesis->Characterization Purity & Structure Confirmation Cell_Line_Panel Panel of Cancer Cell Lines Characterization->Cell_Line_Panel MTT_Assay MTT Assay (Cell Viability) Apoptosis_Assay Annexin V/PI Assay (Apoptosis) MTT_Assay->Apoptosis_Assay Identify Potent Compounds Kinase_Assay Kinase Inhibition Assays Apoptosis_Assay->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay Apoptosis_Assay->Tubulin_Assay Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Cell_Line_Panel->MTT_Assay IC50_Determination IC50 Calculation Western_Blot->IC50_Determination SAR_Analysis Structure-Activity Relationship IC50_Determination->SAR_Analysis

Caption: Experimental workflow for assessing the anticancer activity of this compound derivatives.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Executioner_Caspases Oxazole_Derivative This compound Derivative Oxazole_Derivative->Mitochondrion Induces Stress Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: A simplified diagram of the apoptotic signaling pathway potentially activated by this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold holds significant promise for the development of novel anticancer agents. The versatility of the oxazole ring allows for extensive chemical modifications to optimize potency and selectivity. The illustrative data and established protocols in this guide provide a framework for the systematic evaluation of these derivatives.

Future research should focus on:

  • Synthesis and screening of a larger library of derivatives to expand the structure-activity relationship knowledge base.

  • In-depth mechanistic studies to identify the specific molecular targets of the most potent compounds.

  • In vivo evaluation in animal models to assess the therapeutic efficacy and pharmacokinetic properties of lead candidates.

By leveraging the insights and methodologies presented here, the scientific community can accelerate the discovery and development of the next generation of oxazole-based cancer therapies.

References

A Comparative Guide to Computational Modeling of (2-Methyloxazol-5-yl)methanol Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of molecular reactivity is paramount. (2-Methyloxazol-5-yl)methanol is a key heterocyclic building block, and predicting its reaction pathways is crucial for designing novel synthetic routes and understanding its metabolic fate. This guide provides an in-depth comparison of computational modeling approaches to elucidate the reaction mechanisms of this compound, grounded in the principles of scientific integrity and practical application.

The Significance of this compound in Medicinal Chemistry

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] this compound, with its reactive hydroxymethyl group and substituted oxazole core, presents a versatile platform for the synthesis of more complex molecules. Computational modeling offers a powerful lens through which we can predict and understand the nuanced reactivity of this important intermediate.

Plausible Reaction Mechanisms of this compound

Based on the established chemistry of oxazoles, we can anticipate several key reaction pathways for this compound. The oxazole ring itself is aromatic, though less so than imidazole or thiazole.[5] Its reactivity is dictated by the interplay of the electronegative oxygen and nitrogen atoms and the substituents on the ring.

  • Electrophilic Aromatic Substitution: The oxazole ring is susceptible to electrophilic attack, preferentially at the C5 position.[1][4] However, in this compound, the C5 position is already substituted. The methyl group at C2 is an electron-donating group, which, along with the hydroxymethyl group at C5, will activate the ring towards electrophilic attack, likely directing it to the C4 position.

  • Reactions of the Hydroxymethyl Group: The primary alcohol functionality can undergo a variety of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These reactions are fundamental in extending the molecular framework.

  • Nucleophilic Attack at C2: The C2 position of the oxazole ring is the most electron-deficient and, therefore, susceptible to nucleophilic attack, especially if a good leaving group is present.[6] While there is no inherent leaving group in the parent molecule, derivatization could facilitate such reactions.

  • Diels-Alder Reactions: Oxazoles can function as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles.[5][6] This reactivity provides a pathway to synthesize pyridine derivatives.

  • Ring Opening Reactions: Under certain conditions, such as in the presence of strong nucleophiles or upon oxidation, the oxazole ring can undergo cleavage.[6]

A Comparative Analysis of Computational Modeling Techniques

The choice of computational method is a critical decision that balances accuracy with computational cost. For studying the reaction mechanisms of organic molecules like this compound, Density Functional Theory (DFT) is often the workhorse.[7][8]

Computational Method Description Strengths Weaknesses Typical Application
DFT (B3LYP) A hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[7]Good balance of accuracy and computational cost for a wide range of organic reactions.May not accurately describe systems with significant dispersion interactions or charge transfer character.Geometry optimizations, frequency calculations, and reaction barrier estimations for standard organic reactions.
DFT (M06-2X) A hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange.Generally provides better accuracy for main-group thermochemistry, kinetics, and non-covalent interactions compared to B3LYP.More computationally expensive than B3LYP.Transition state searching and accurate barrier height calculations.
DFT (ωB97X-D) A range-separated hybrid functional with empirical dispersion correction.Excellent for systems where long-range interactions, such as dispersion, are important. Good for thermochemistry and kinetics.Can be more computationally demanding than B3LYP.Studying reaction mechanisms involving non-covalent interactions or where dispersion forces are significant.
Ab Initio (MP2) Møller-Plesset perturbation theory at the second order.Systematically improvable and provides a good description of electron correlation.Higher computational cost than DFT, scales poorly with system size.Benchmarking DFT results for smaller systems or when high accuracy is required.
Ab Initio (CCSD(T)) Coupled cluster with single, double, and perturbative triple excitations.Considered the "gold standard" for single-reference systems, providing very high accuracy.Extremely computationally expensive, feasible only for very small molecules.High-accuracy benchmark calculations for reaction energies and barrier heights.

Experimental Protocols for Computational Model Validation

Computational predictions are most powerful when they are validated by experimental data. A self-validating system of inquiry involves a feedback loop between theoretical modeling and laboratory experimentation.

Protocol 1: DFT Calculation of an Electrophilic Aromatic Substitution Reaction

This protocol outlines the steps for modeling the nitration of this compound at the C4 position using DFT.

Step 1: Structure Preparation

  • Draw the 2D structures of the reactant (this compound), the electrophile (NO₂⁺), and the expected intermediate and product using a molecular editor like GaussView or Avogadro.

Step 2: Geometry Optimization and Frequency Calculation

  • Perform geometry optimizations and frequency calculations for all species (reactants, intermediates, transition states, and products) in the gas phase or with an appropriate solvent model (e.g., PCM for methanol).

  • Causality: A common and reliable level of theory for this type of system is B3LYP with the 6-311++G(d,p) basis set.[7] The frequency calculation is crucial to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency).

Step 3: Transition State Search

  • Locate the transition state structure for the electrophilic attack of NO₂⁺ on the C4 position of the oxazole ring. This can be done using methods like the Berny algorithm (OPT=TS) in Gaussian.

  • Causality: The transition state represents the highest energy point along the reaction coordinate and is essential for calculating the activation energy.

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

  • Perform an IRC calculation starting from the transition state structure to confirm that it connects the reactant and product states.

  • Causality: This step validates that the found transition state is indeed for the reaction of interest.

Step 5: Energy Profile Construction

  • Calculate the single-point energies of all optimized structures at a higher level of theory (e.g., M06-2X/cc-pVTZ) for greater accuracy.

  • Construct a reaction energy profile to visualize the activation energies and reaction enthalpies.

Protocol 2: Experimental Validation via Kinetic Studies

This protocol describes a method to experimentally measure the rate of the nitration reaction to compare with the computationally predicted activation energy.

Step 1: Reaction Setup

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., acetic anhydride) in a temperature-controlled reaction vessel.

  • Initiate the reaction by adding a nitrating agent (e.g., nitric acid).

Step 2: Reaction Monitoring

  • Monitor the progress of the reaction over time by taking aliquots at regular intervals and quenching the reaction.

  • Analyze the concentration of the reactant and product using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy.

Step 3: Data Analysis

  • Plot the concentration of the reactant versus time and determine the reaction order and the rate constant (k) at a specific temperature.

  • Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Step 4: Comparison with Computational Results

  • Compare the experimentally determined activation energy with the computationally predicted barrier height. A good agreement between the two provides strong validation for the computational model.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for communicating complex chemical processes and computational workflows.

Electrophilic_Substitution_Pathway Reactants This compound + NO₂⁺ TS1 Transition State 1 (σ-complex formation) Reactants->TS1 ΔG‡₁ Intermediate Wheland Intermediate (σ-complex) TS1->Intermediate TS2 Transition State 2 (Proton loss) Intermediate->TS2 ΔG‡₂ Products 4-Nitro-(2-methyloxazol-5-yl)methanol + H⁺ TS2->Products

Caption: Proposed energy profile for the electrophilic nitration of this compound at the C4 position.

Computational_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation A 1. Structure Preparation (Reactants, Products, TS guess) B 2. Geometry Optimization & Frequency Calculation A->B C 3. Transition State Search B->C D 4. IRC Calculation C->D E 5. Single-Point Energy Calculation D->E F 6. Construct Reaction Profile E->F I 3. Product Analysis (NMR, MS, X-ray) F->I Compare Predicted vs. Experimental Outcomes G 1. Synthesis & Purification H 2. Kinetic Experiments G->H H->I I->B Refine Model

Caption: Integrated workflow for computational modeling and experimental validation of reaction mechanisms.

Conclusion

The computational modeling of this compound reaction mechanisms is a multifaceted endeavor that requires a synergistic approach, blending theoretical calculations with empirical validation. While Density Functional Theory provides a robust framework for initial investigations, a critical evaluation of different functionals and basis sets is necessary to ensure the reliability of the predictions. By following the integrated workflow presented in this guide, researchers can gain valuable insights into the reactivity of this important heterocyclic compound, thereby accelerating the process of drug discovery and development. The principles and protocols outlined here serve as a comprehensive roadmap for navigating the complexities of reaction mechanism elucidation in modern medicinal chemistry.

References

A Senior Application Scientist's Guide to (2-Methyloxazol-5-yl)methanol: A Comparative Analysis for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of drug discovery and development, heterocyclic compounds are of paramount importance. Among these, the oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, represents a "privileged scaffold." Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities have cemented its role in a multitude of pharmacologically active agents.[1] Oxazole derivatives exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic properties.[2] This significance drives the continuous exploration of novel oxazole-containing building blocks for the synthesis of new chemical entities.

This guide provides an in-depth technical analysis of (2-Methyloxazol-5-yl)methanol (PubChem CID: 44119608), a versatile building block for medicinal chemistry. We will cross-reference its properties and potential applications against structurally similar alternatives, providing the experimental frameworks necessary for researchers to make informed decisions in their synthetic and drug discovery campaigns. Our focus will be on the causality behind experimental choices, ensuring that the described protocols are not just recipes, but self-validating systems for rigorous scientific inquiry.

Comparative Overview: Physicochemical Properties and Reactivity Profiles

The utility of a synthetic building block is defined by its physical properties and chemical reactivity. Here, we compare this compound with its constitutional isomer, a thiazole bioisostere, and a potential synthetic precursor to understand its unique place in the chemist's toolbox.

Table 1: Physicochemical Properties of this compound and Comparators

CompoundPubChem CIDMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
This compound 44119608C₅H₇NO₂113.12[3]Target Compound
(5-Methyloxazol-2-yl)methanol22081028C₅H₇NO₂113.12[4]Constitutional Isomer
(2-Methyl-1,3-thiazol-5-yl)methanol12808792C₅H₇NOS129.18[5]Thiazole (Sulfur) Analog
(2-Methyloxiran-2-yl)methanol97754C₄H₈O₂88.11[6]Potential Acyclic Precursor
Expertise-Driven Analysis of Structural Differences:

The primary point of comparison lies between the oxazole and thiazole rings. The replacement of the oxygen atom in the oxazole with a sulfur atom in the thiazole has profound implications for the electronic nature of the ring:

  • Aromaticity: Thiazoles exhibit greater aromaticity than oxazoles.[1][7] This is due to the more effective participation of sulfur's lone pair electrons in the π-system compared to the more electronegative oxygen. This increased aromaticity generally translates to greater thermal stability and a different reactivity profile.

  • Reactivity towards Electrophiles: The pyridine-like nitrogen atom at position 3 deactivates both rings towards electrophilic attack compared to their furan and thiophene counterparts.[8][9] However, electrophilic substitution, when it occurs, is directed to the C5 position for both oxazoles and thiazoles.[1][10] The higher electron density at C5 in the thiazole ring may lead to faster reaction rates in electrophilic aromatic substitution reactions.

  • Reactivity towards Nucleophiles: Nucleophilic attack is generally favored at the C2 position in both heterocycles, especially if a good leaving group is present.[11]

  • Acidity of Ring Protons: The hydrogen atom at the C2 position of the oxazole ring is the most acidic, a property that can be exploited for lithiation and subsequent functionalization.[12]

The constitutional isomer, (5-Methyloxazol-2-yl)methanol, places the reactive methanol group at the C2 position. This seemingly minor change dramatically alters its synthetic utility. For instance, this C2-hydroxymethyl group is attached to a position more susceptible to nucleophilic displacement chemistry, whereas our target compound's C5-hydroxymethyl group is at the site of electrophilic attack.

Synthetic Strategy and Protocol

Numerous methods exist for the synthesis of 2,5-disubstituted oxazoles, including the Robinson-Gabriel synthesis,[13][14] the van Leusen reaction,[15][16] and modern iodine-catalyzed domino reactions.[2][17] The Robinson-Gabriel synthesis, involving the cyclodehydration of a 2-acylamino-ketone, is a classic and robust method.

Below is a proposed workflow for the synthesis of this compound, designed for adaptability in a research setting.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration (Robinson-Gabriel) cluster_2 Step 3: Characterization A Propargyl Alcohol C N-(2-oxopropyl)acetamide A->C Acetic Anhydride, Pyridine B Aminoacetone Hydrochloride B->C Alternative Start D N-(2-oxopropyl)acetamide C->D E This compound D->E H₂SO₄ or P₂O₅ F This compound E->F G Purified Product F->G Column Chromatography H Spectroscopic Data (NMR, MS, IR) G->H I Purity Analysis (HPLC) G->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes a modified approach by first preparing an N-acyl amino ketone, the key precursor for the Robinson-Gabriel cyclization. Concentrated sulfuric acid is chosen as the dehydrating agent due to its efficacy and common availability.

  • Preparation of N-(2-oxopropyl)acetamide:

    • To a solution of aminoacetone hydrochloride (1 eq.) in dichloromethane (DCM), add triethylamine (2.5 eq.) at 0 °C.

    • Stir for 15 minutes, then add acetic anhydride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

  • Robinson-Gabriel Cyclodehydration:

    • Add the crude N-(2-oxopropyl)acetamide (1 eq.) slowly to concentrated sulfuric acid (5-10 eq. by weight) at 0 °C with vigorous stirring.

    • Trustworthiness Check: The addition must be slow and controlled to manage the exothermic reaction.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide until pH 7-8 is reached.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

    • Combine the fractions containing the product and concentrate to yield this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Comparative Experimental Guide: Chemical Reactivity and Biological Activity

To provide a tangible comparison, a researcher should evaluate the target compound against its thiazole analog, (2-Methyl-1,3-thiazol-5-yl)methanol, in controlled experiments. We propose a two-pronged approach focusing on chemical reactivity and a representative biological screen.

Comparative_Workflow cluster_reactivity A: Chemical Reactivity Assay cluster_biology B: Biological Activity Screen Oxazole This compound Oxidation Oxidation of Primary Alcohol (e.g., with MnO₂) Oxazole->Oxidation MIC_Assay Antimicrobial Broth Microdilution Assay (e.g., against S. aureus, E. coli) Oxazole->MIC_Assay Thiazole (2-Methyl-1,3-thiazol-5-yl)methanol Thiazole->Oxidation Thiazole->MIC_Assay Ox_Product 2-Methyl-oxazole-5-carbaldehyde Oxidation->Ox_Product Th_Product 2-Methyl-thiazole-5-carbaldehyde Oxidation->Th_Product Analysis_R Reaction Monitoring (TLC, HPLC, NMR) Compare Rates & Yields Ox_Product->Analysis_R Th_Product->Analysis_R MIC_Ox Determine MIC for Oxazole MIC_Assay->MIC_Ox MIC_Th Determine MIC for Thiazole MIC_Assay->MIC_Th Analysis_B Compare MIC Values (μg/mL) MIC_Ox->Analysis_B MIC_Th->Analysis_B

Caption: Workflow for comparing chemical and biological properties.

Protocol 1: Comparative Oxidation of the Methanol Group

Objective: To compare the influence of the oxazole versus the thiazole ring on the reactivity of the adjacent C5-methanol functionality.

Causality: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for benzylic and allylic alcohols. The heterocyclic methanol groups in our compounds are analogous and should be susceptible to this oxidation. Any difference in reaction rate or yield can be attributed to the electronic influence of the heterocyclic ring.

  • Set up two parallel reactions. In separate flasks, dissolve this compound (100 mg, 1 eq.) and (2-Methyl-1,3-thiazol-5-yl)methanol (114 mg, 1 eq.) in 10 mL of chloroform.

  • To each flask, add activated manganese dioxide (10 eq. by weight).

  • Stir both reactions vigorously at room temperature.

  • Monitor the progress of each reaction every 30 minutes by taking a small aliquot, filtering it through a plug of celite, and analyzing by TLC.

  • Once the starting material is consumed (or after a set time, e.g., 24 hours), filter the entire reaction mixture through a pad of celite, washing thoroughly with chloroform or ethyl acetate.

  • Concentrate the filtrate and analyze the crude product by ¹H NMR to determine the conversion percentage and yield of the corresponding aldehyde.

Expected Outcome & Interpretation: Due to the lower aromaticity and higher electronegativity of the oxygen atom, the oxazole ring may be slightly more electron-withdrawing in nature, potentially making the adjacent alcohol more susceptible to oxidation. However, the greater stability of the thiazole ring could also influence reaction kinetics. This experiment provides clear, quantitative data on the relative electronic influence of these two important scaffolds.

Protocol 2: Comparative Antimicrobial Susceptibility Testing

Objective: To assess and compare the baseline biological activity of the two heterocycles in a standard antimicrobial assay.

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[18][19] By testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, we can obtain a preliminary profile of the compounds' spectrum of activity.

  • Prepare stock solutions of this compound and (2-Methyl-1,3-thiazol-5-yl)methanol in dimethyl sulfoxide (DMSO) at 10 mg/mL.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a concentration range from 256 µg/mL to 1 µg/mL.

  • Trustworthiness Check: Include a positive control (a known antibiotic like Gentamicin), a negative control (broth only), and a vehicle control (broth with the highest concentration of DMSO used).

  • Prepare standardized inoculums of S. aureus and E. coli according to CLSI guidelines.

  • Inoculate the wells with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Outcome & Interpretation: Both oxazole and thiazole scaffolds are present in known antibiotics.[20] This experiment will reveal if these simple substituted alcohols possess any intrinsic antibacterial activity and, more importantly, if the substitution of oxygen for sulfur significantly impacts this activity. The results can guide further structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable building block poised for utilization in diverse medicinal chemistry programs. Its reactivity, particularly at the C5-methanol and the C2-proton, offers multiple handles for synthetic diversification. When compared to its thiazole analog, fundamental differences in aromaticity and electronics become apparent, which can be rationally exploited by the discerning chemist. The experimental frameworks provided in this guide offer a robust starting point for researchers to not only synthesize and characterize this molecule but also to rigorously evaluate its performance against relevant alternatives, thereby accelerating the journey from a simple building block to a potential therapeutic lead.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Methyloxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of (2-Methyloxazol-5-yl)methanol (CAS No. 1065073-48-4). As drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are designed to ensure that this heterocyclic alcohol is managed as a hazardous waste stream, from the point of generation to its final disposal, in compliance with established regulatory frameworks. The causality behind each step is explained to empower researchers with the knowledge to maintain a culture of safety.

Hazard Identification and Risk Assessment

  • Heterocyclic Moiety: Heterocyclic compounds can have varied toxicological profiles. The nitrogen and oxygen atoms in the oxazole ring can influence metabolic pathways and potential reactivity.

  • Methanol Group: The -CH₂OH group imparts properties similar to methanol, which is toxic if swallowed, inhaled, or in contact with skin, and is known to cause damage to organs, particularly the optic nerve.[1] It is also a flammable liquid.[1]

  • Inferred Hazards: Based on these components, this compound must be treated as a flammable liquid and assumed to be toxic and an irritant . It may cause skin and serious eye irritation. In the absence of specific data, a conservative approach is mandated.

All waste containing this compound must be classified as Hazardous Waste .[2][3]

Chemical & Physical Properties Summary
PropertyValueSource
CAS Number 1065073-48-4[CymitQuimica][4]
Molecular Formula C₅H₇NO₂[CymitQuimica][4]
Molecular Weight 113.116 g/mol [CymitQuimica][4]
Physical Form Liquid[CymitQuimica][4]
Purity ~97%[CymitQuimica][4]
Inferred Hazards Flammable, Acutely Toxic, Skin/Eye Irritant, Organ Toxicity[Fisher Scientific][5], [Methanol Safety Data Sheet][1]

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound in pure form, in solution, or as waste. The goal is to prevent all routes of exposure—inhalation, ingestion, and dermal contact.

  • Hand Protection: Wear chemically resistant gloves. Butyl rubber or nitrile gloves are appropriate. Always inspect gloves for tears or holes before use.[1]

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure full coverage of arms.

  • Respiratory Protection: All handling of the compound and its waste should occur inside a certified chemical fume hood to prevent inhalation of vapors.[6]

Spill Management Protocol

Accidental spills must be managed immediately and safely. The following protocol is for small-scale laboratory spills (typically <100 mL).

  • Alert & Isolate: Alert personnel in the immediate vicinity. If the spill is large or involves other reactive materials, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Ventilate: Ensure the chemical fume hood is operational to ventilate vapors.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to dike the spill and prevent it from spreading.

  • Absorb and Collect: Gently cover and absorb the spill with the sorbent. Do not use combustible materials like paper towels. Once absorbed, carefully scoop the material using spark-proof tools into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropyl alcohol), followed by soap and water. All cleaning materials are now considered hazardous waste.

  • Package and Label Waste: Place all contaminated absorbents, gloves, and cleaning materials into a chemically compatible, leak-proof container. Secure the lid and affix a hazardous waste label.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[3] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, and compliance is mandatory.[2][6]

Waste Disposal Decision Workflow

The following diagram outlines the critical decision points for segregating and containerizing waste streams of this compound.

G start Waste Generation This compound waste_type Is the waste liquid or solid-contaminated? start->waste_type liquid Liquid Waste Stream (e.g., reaction residues, solutions) waste_type->liquid Liquid solid Solid Waste Stream (e.g., contaminated gloves, wipes, silica) waste_type->solid Solid container_liquid Select Liquid Waste Container: - HDPE or glass - Chemically compatible - Screw-top cap liquid->container_liquid container_solid Select Solid Waste Container: - Puncture-resistant bucket or drum - Lined with a heavy-duty bag solid->container_solid labeling Label Container Immediately - 'Hazardous Waste' - Full chemical name - Hazard characteristics (Flammable, Toxic) - Accumulation start date container_liquid->labeling container_solid->labeling storage Store in Satellite Accumulation Area (SAA) - At or near point of generation - In secondary containment - Away from incompatibles (oxidizers, strong bases) labeling->storage end Arrange for EHS Pickup storage->end

Caption: Waste Segregation and Containerization Workflow.

Key Segregation Principles:
  • Do Not Mix: Never mix this compound waste with strong oxidizing agents or strong bases.[5]

  • Aqueous vs. Organic: While this compound has some water solubility due to the methanol group, it should be disposed of in a non-halogenated organic waste stream unless your institution specifies otherwise. Do not dispose of it down the sanitary sewer.[7]

  • Point of Generation: All waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[2][3]

Step-by-Step Disposal Procedures

Follow these steps meticulously to ensure safe and compliant disposal of all waste streams associated with this compound.

A. Disposal of Liquid Waste (Pure compound, solutions, reaction mixtures)
  • Select Container: Obtain a designated, chemically compatible waste container, typically high-density polyethylene (HDPE) or glass, with a secure screw-top cap.[3][6] The container must be clean and free of any damage.[2]

  • Transfer Waste: Working inside a chemical fume hood, carefully pour the liquid waste into the container using a funnel.

  • Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[6][8]

  • Secure and Clean: Tightly seal the cap. Wipe the exterior of the container clean of any drips.

  • Label: Immediately affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste"[2][9]

    • The full chemical name: "this compound" (no formulas or abbreviations).[2]

    • An accurate estimation of the concentration and other components.

    • The date you first added waste to the container (the "accumulation start date").[2]

  • Store: Place the sealed container in its designated SAA, within secondary containment (e.g., a chemical-resistant tray or tub).

B. Disposal of Contaminated Solid Waste (PPE, glassware, absorbents)
  • Select Container: Use a designated solid waste container, such as a puncture-resistant bucket with a lid or a sturdy cardboard box lined with a heavy-duty plastic bag.[8]

  • Segregate Sharps: Needles, cannulas, and broken glassware must be placed in a separate, puncture-proof sharps container first before being added to the solid waste stream.[8]

  • Collect Waste: Place all non-sharp contaminated items (gloves, wipes, weigh boats, silica gel, etc.) into the solid waste container.

  • Seal and Label: When full, securely seal the inner bag (if used) and fasten the container lid. Apply a hazardous waste label detailing the contents (e.g., "Debris contaminated with this compound").

  • Store: Place the container in the SAA for pickup.

C. Disposal of Empty Stock Containers

An empty container that held this compound must still be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: A container can be disposed of as regular trash only after being triple-rinsed with a suitable solvent (e.g., methanol or acetone).[7]

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste as described in section 5A.[7]

  • Deface Label: After triple-rinsing and allowing the container to dry, completely obliterate or remove the original manufacturer's label.[7]

  • Final Disposal: The clean, defaced container can now be disposed of in the appropriate glass or plastic recycling stream or regular trash, with the cap removed.[7]

Final Arrangements for Disposal

Hazardous waste must be removed from laboratories by trained professionals.[2] Your institution's EHS office manages the hazardous waste collection program.[7] Once your waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months for academic labs), schedule a pickup according to your facility's specific procedures.[2][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.